(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane
Description
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Properties
IUPAC Name |
(2,4-difluorophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7S/c7-4-1-2-6(5(8)3-4)14(9,10,11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDAZTJMECAHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane
Foreword: The Strategic Convergence of Two Privileged Fluorinated Motifs
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among the arsenal of fluorine-based substituents, the pentafluorosulfanyl (SF₅) group and the difluorophenyl moiety have independently garnered significant attention for their ability to impart unique and often highly desirable physicochemical properties to organic molecules.[3][4] This guide provides a comprehensive technical overview of a molecule that combines these two powerful motifs: (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane.
The pentafluorosulfanyl group, often dubbed a "super-trifluoromethyl group," is renowned for its exceptional chemical and thermal stability, strong electron-withdrawing character, and substantial lipophilicity.[4][5] These attributes make it a valuable bioisostere in drug discovery, capable of enhancing metabolic stability, modulating pKa, and improving membrane permeability.[6][7] Concurrently, the 2,4-difluorophenyl group is a well-established pharmacophore in numerous approved drugs.[3][8][9] The fluorine atoms serve to block sites of metabolic oxidation, thereby increasing a drug's in vivo half-life, and can engage in favorable protein-ligand interactions, enhancing binding affinity and selectivity.[1][3]
This document will explore the synthesis, physicochemical properties, reactivity, and potential applications of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane, a compound that, while not extensively documented in the literature, represents a logical and promising conjunction of two highly sought-after fluorinated building blocks. The insights provided herein are synthesized from established principles of fluorine chemistry and the known behaviors of analogous aryl-SF₅ compounds.
Synthesis of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane
The synthesis of aryl-pentafluoro-λ⁶-sulfanes (aryl-SF₅) has evolved from harsh and low-yielding methods to more controlled and versatile protocols.[4] A robust and widely applicable strategy involves the oxidative fluorination of an arylsulfur precursor, typically a diaryl disulfide.[10][11] This section outlines a proposed multi-step synthesis of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane starting from commercially available 1,3-difluorobenzene.
Synthetic Workflow Overview
The proposed synthetic pathway proceeds through three key stages:
-
Formation of the Precursor: Synthesis of bis(2,4-difluorophenyl) disulfide from 1,3-difluorobenzene. This is achieved via a multi-step process involving nitration, reduction, diazotization, and thiolation, followed by oxidation.
-
Oxidative Chlorofluorination: Conversion of the disulfide to 2,4-difluorophenylsulfur chlorotetrafluoride (Ar-SF₄Cl).
-
Fluorine Exchange: Final conversion of the Ar-SF₄Cl intermediate to the target (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane (Ar-SF₅).
Caption: Proposed synthetic workflow for (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bis(2,4-difluorophenyl) disulfide
This protocol is adapted from established methods for the synthesis of fluorinated thiophenols and their subsequent oxidation.[12][13]
Step 1a: Nitration of 1,3-Difluorobenzene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add fuming nitric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
To a separate flask containing 1,3-difluorobenzene, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,4-difluoronitrobenzene.[13]
Step 1b: Reduction to 2,4-Difluoroaniline
-
To a flask containing 2,4-difluoronitrobenzene and ethanol, add iron powder and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter through celite to remove the iron salts, and wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure and neutralize with a base (e.g., NaHCO₃) to yield 2,4-difluoroaniline.[13]
Step 1c: Conversion to Bis(2,4-difluorophenyl) disulfide
-
Prepare a solution of 2,4-difluoroaniline in dilute aqueous sulfuric acid and cool to 0-5 °C.[13]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium hydrosulfide (KSH).
-
Slowly add the cold diazonium salt solution to the KSH solution. Vigorous nitrogen evolution will occur.
-
After the addition, stir the mixture at room temperature for 1 hour, then acidify and extract with an organic solvent to obtain crude 2,4-difluorothiophenol.
-
Dissolve the crude thiophenol in a suitable solvent (e.g., DMF) and add a catalytic amount of a base like triethylamine.
-
Stir the mixture vigorously under an air atmosphere at room temperature for 24-48 hours.[12]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate to yield bis(2,4-difluorophenyl) disulfide, which can be purified by chromatography or recrystallization.
Protocol 2: Synthesis of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane
This two-step protocol is a robust method for the synthesis of aryl-SF₅ compounds.[4]
Step 2a: Formation of 2,4-Difluorophenylsulfur chlorotetrafluoride (Ar-SF₄Cl)
-
Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood due to the use of gaseous chlorine.
-
In a suitable pressure-resistant reactor, suspend bis(2,4-difluorophenyl) disulfide and potassium fluoride (KF) in an inert solvent like acetonitrile.
-
Cool the mixture and carefully introduce gaseous chlorine (Cl₂) while monitoring the reaction temperature and pressure.
-
Allow the reaction to proceed at a controlled temperature until the disulfide is consumed.
-
Filter the reaction mixture to remove insoluble salts and evaporate the solvent. The crude Ar-SF₄Cl can be purified by distillation under reduced pressure.
Step 2b: Fluorination to (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane (Ar-SF₅)
-
Dissolve the purified 2,4-difluorophenylsulfur chlorotetrafluoride in an inert solvent.
-
Add a suitable fluoride source, such as zinc fluoride (ZnF₂), to the solution.[4]
-
Heat the reaction mixture to facilitate the chlorine-fluorine exchange. The reaction progress can be monitored by ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction, and isolate the product through extraction and washing.
-
Purify the final product, (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane, by distillation or chromatography.
Physicochemical and Spectroscopic Properties
The combination of the 2,4-difluorophenyl ring and the SF₅ group results in a molecule with a unique set of properties, making it highly attractive for various applications.
Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale and Causality |
| Molecular Formula | C₆H₃F₇S | - |
| Molecular Weight | 248.15 g/mol | - |
| Appearance | Colorless liquid | Based on the properties of pentafluorosulfanylbenzene.[14] |
| Boiling Point | ~160-170 °C | Expected to be slightly higher than pentafluorosulfanylbenzene (149 °C) due to increased molecular weight and polarity.[14] |
| Lipophilicity (LogP) | High (~3.5 - 4.0) | The SF₅ group is highly lipophilic, and the two fluorine atoms on the phenyl ring will further increase this property.[5] |
| Thermal Stability | High | Both the C-F and S-F bonds are very strong, contributing to high thermal stability, a hallmark of aryl-SF₅ compounds.[5] |
| Chemical Stability | High | Resistant to a wide range of acidic, basic, oxidizing, and reducing conditions.[14] |
| Electron-Withdrawing Character | Very Strong | The SF₅ group is one of the most strongly electron-withdrawing groups known. The two fluorine atoms on the ring further enhance this effect through induction.[14][15] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane.
-
¹⁹F NMR Spectroscopy: This is the most informative technique for characterizing this molecule.
-
SF₅ Group: The five fluorine atoms of the SF₅ group will exhibit a characteristic AB₄ spin system. This appears as a doublet for the four equatorial fluorines (Fₑ) and a quintet for the single axial fluorine (Fₐ).[5][16] The coupling constant (JFₑ-Fₐ) is typically around 150 Hz.
-
Aromatic Fluorines: Two distinct signals are expected for the fluorine atoms on the phenyl ring, each showing coupling to the adjacent protons and to each other.
-
-
¹H NMR Spectroscopy: The aromatic region will show complex multiplets corresponding to the three protons on the phenyl ring. The signals will be influenced by coupling to each other and to the adjacent fluorine atoms.
-
¹³C NMR Spectroscopy: The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the SF₅ group (C-S) will appear as a quintet due to coupling with the four equatorial fluorine atoms. The carbons attached to the fluorine atoms (C-F) will show large one-bond C-F coupling constants.
-
Infrared (IR) Spectroscopy: Strong absorption bands characteristic of S-F stretching vibrations will be prominent in the fingerprint region. Bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 248. The fragmentation pattern will likely show the loss of fluorine atoms and potentially the entire SF₅ group.
Reactivity and Synthetic Utility
The reactivity of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane is dominated by the strong electron-withdrawing nature of its substituents.
Electrophilic Aromatic Substitution (SₑAr)
The SF₅ group is a powerful deactivating group and a meta-director.[14] The fluorine atoms are also deactivating but ortho-, para-directing. The combined effect of these groups will strongly deactivate the ring towards electrophilic attack. Substitution, if it occurs under forcing conditions, is predicted to be directed to the positions meta to the SF₅ group.
Caption: Predicted outcome of electrophilic aromatic substitution on (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane.
Nucleophilic Aromatic Substitution (SₙAr)
While the fluorine atoms on the ring could potentially act as leaving groups in SₙAr reactions, this is generally difficult without additional activation, such as a strongly electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the fluorine.[10][17] The SF₅ group, being meta-directing in its electronic influence on the ring pi-system, does not strongly activate the ortho or para positions for nucleophilic attack. Therefore, SₙAr reactions on this molecule are expected to be challenging.
Utility in Cross-Coupling Reactions
A more practical approach for incorporating the (2,4-difluoro-pentafluorosulfanyl)phenyl motif into larger molecules is through transition-metal-catalyzed cross-coupling reactions. For this, a halogenated derivative, such as bromo-(2,4-difluorophenyl)-pentafluoro-λ⁶-sulfane, would be a valuable intermediate. This intermediate could then participate in reactions like Suzuki, Stille, or Negishi couplings, allowing for the late-stage introduction of this highly functionalized aromatic ring.
Applications in Drug Discovery and Materials Science
The unique combination of properties makes (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane a highly promising building block for advanced applications.
Medicinal Chemistry and Drug Development
-
Metabolic Stability: The 2,4-difluoro substitution pattern is a classic strategy to block metabolic hydroxylation of the aromatic ring.[3] The inherent stability of the SF₅ group further contributes to the overall metabolic robustness of molecules containing this fragment.[5]
-
Enhanced Potency and Selectivity: The strong dipole moment and unique steric profile of the SF₅ group, combined with the hydrogen-bonding potential of the ring fluorines, can lead to novel and strong interactions with biological targets, potentially increasing potency and selectivity.[1]
-
Improved Pharmacokinetics: The high lipophilicity imparted by the SF₅ group can enhance membrane permeability and oral bioavailability.[5] This, coupled with increased metabolic stability, can lead to an improved pharmacokinetic profile.
-
¹⁹F MRI Reporter Group: The SF₅ group provides a strong and distinct signal in ¹⁹F NMR/MRI, making it a potential reporter group for in vivo imaging and pharmacokinetic studies of drug candidates.[6][18]
Materials Science
-
Liquid Crystals: The high polarity and steric bulk of the SF₅ group can be exploited in the design of novel liquid crystalline materials.
-
Polymers: Incorporation of this moiety into polymers can enhance their thermal stability, chemical resistance, and dielectric properties.
-
Advanced Agrochemicals: Similar to its role in pharmaceuticals, the SF₅ group can enhance the potency and environmental stability of herbicides, fungicides, and insecticides.[5]
Conclusion
(2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane represents a confluence of two highly advantageous fluorinated motifs. While its specific synthesis and properties are not yet widely reported, this guide has outlined a logical and experimentally feasible approach to its preparation and has provided a detailed, evidence-based prediction of its chemical behavior. The exceptional stability, strong electron-withdrawing nature, and high lipophilicity of this molecule make it a prime candidate for investigation by researchers in drug discovery, agrochemicals, and materials science. As synthetic methodologies for aryl-SF₅ compounds become more accessible, the exploration of such highly functionalized building blocks will undoubtedly pave the way for the next generation of advanced molecules.
References
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Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]
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PubMed. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. [Link]
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RSC Publishing. (n.d.). N.M.R. Spectra of Some Aliphatic Sulphur Pentafluorides. [Link]
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Max Delbrück Center. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. [Link]
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ACS Publications. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. [Link]
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Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
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PMC. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
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Comptes Rendus de l'Académie des Sciences. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. [Link]
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Taylor & Francis Online. (2016). Synthesis and reactivity of novel sulfur pentafluorides—Effect of the SF5 group on reactivity of nitrobenzenes in nucleophilic substitution. [Link]
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ResearchGate. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. [Link]
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ResearchGate. (n.d.). Resonances of the [SF5]⁻ anion in the ¹⁹F NMR spectrum of the reaction.... [Link]
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ResearchGate. (2026). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
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Semantic Scholar. (2011). S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. [Link]
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MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
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ACS Publications. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. [Link]
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PMC. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
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Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. [Link]
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ACS Publications. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions. [Link]
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MPG.PuRe. (n.d.). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. [Link]
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Ingenta Connect. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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ETH Zurich Research Collection. (2021). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. [Link]
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Semantic Scholar. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. [Link]
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ChemRxiv. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design. [Link]
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ACS Publications. (2025). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiols. [Link]
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PubMed. (2010). Oxidative desulfurization-fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks. [Link]
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PMC. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. [Link]
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Molecular Structure, Geometry, and Pharmacological Utility of 2,4-Difluoro-SF5-Benzene
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
The integration of fluorinated moieties is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among these, the pentafluorosulfanyl (–SF5) group has emerged as a "super-trifluoromethyl" bioisostere. When conjugated to a benzene ring with strategic fluorine substitutions at the ortho (C2) and para (C4) positions—forming 2,4-difluoro-SF5-benzene (1-pentafluorosulfanyl-2,4-difluorobenzene)—the resulting scaffold exhibits profound physicochemical properties. This whitepaper dissects the molecular geometry, electronic logic, and synthetic methodologies of this highly specialized core, providing actionable insights for researchers and application scientists in lead optimization.
Molecular Geometry and Structural Parameters
The structural uniqueness of 2,4-difluoro-SF5-benzene stems from the hypervalent, pseudo-octahedral geometry of the –SF5 group[1]. Unlike the tetrahedral –CF3 group, the –SF5 moiety occupies a significantly larger spatial volume (comparable to a tert-butyl group) while maintaining strict directional geometry[2].
Causality of Bond Elongation and Conformation
The sulfur atom sits at the center of an octahedral coordination sphere, bonded to one carbon (C1 of the benzene ring), four equatorial fluorine atoms (Feq), and one axial fluorine atom (Fax).
-
Trans-Influence: The C–S bond exerts a strong trans-influence on the axial fluorine. Because carbon is less electronegative than fluorine, it donates more electron density into the σ* orbital of the trans S–Fax bond. This causality results in the S–Fax bond being noticeably elongated (~1.582–1.600 Å) compared to the four S–Feq bonds (~1.577–1.586 Å)[1][3].
-
Steric Repulsion and the "Umbrella" Effect: The equatorial fluorine atoms do not sit perfectly perpendicular to the C–S bond. Due to steric repulsion from the π-electron cloud of the benzene ring and the highly electronegative ortho-fluorine at the C2 position, the Feq atoms tilt slightly away from the aromatic ring. This creates an "umbrella" conformation where the Feq–S–Fax angle is compressed to approximately 86.9°[1].
Quantitative Geometric Data
The following table summarizes the consensus crystallographic and computational geometric parameters for SF5-aryl derivatives, specifically tailored to the steric environment of ortho-substituted SF5-benzenes[1][4][5].
| Structural Parameter | Average Value / Range | Mechanistic Rationale |
| C–S Bond Length | 1.786 ± 0.003 Å | Standard single bond, slightly shortened by strong electron withdrawal from the SF5 group. |
| S–Feq Bond Length | 1.572 – 1.586 Å | Shorter and stronger due to lack of direct trans-ligand competition from carbon. |
| S–Fax Bond Length | 1.582 – 1.618 Å | Elongated due to the trans-influence of the coordinated aryl carbon. |
| Feq–S–Fax Angle | ~86.9° | "Umbrella" distortion driven by steric repulsion from the ortho-fluorine (C2). |
| Feq–S–Feq Angle | ~90.0° | Maintains near-perfect octahedral equatorial symmetry. |
| C–S–Fax Angle | 178.9° – 180.0° | Near-linear axial alignment, critical for rigid vector projection in binding pockets. |
Electronic and Physicochemical Synergy
The 2,4-difluoro-SF5-benzene core is a self-validating system of electronic tuning. The –SF5 group is one of the most electronegative functional groups known, exerting massive inductive and resonance electron-withdrawing effects[6].
When combined with fluorine atoms at the 2- and 4-positions, the aromatic ring becomes severely electron-deficient. This logical relationship drives three critical pharmacological properties:
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically initiate oxidative metabolism via electrophilic attack on electron-rich aromatic rings. The combined electron-withdrawing nature of –SF5 and the two ring fluorines neutralizes this liability. Furthermore, the C-F bonds physically block the ortho and para positions from hydroxylation[6].
-
Enhanced Lipophilicity: Despite its high polarity, the –SF5 group is highly lipophilic (Hansch parameter π ≈ 1.5), significantly improving membrane permeability and blood-brain barrier (BBB) penetration[6][7].
-
Target Binding: The rigid, octahedral geometry allows the Feq atoms to participate in multipolar interactions with backbone amides in protein binding pockets, while the Fax atom projects deep into hydrophobic sub-pockets.
Logical relationship between structural features and physicochemical properties in drug design.
Experimental Methodology: Synthesis Protocol
Synthesizing –SF5 aromatics has historically been challenging due to the harsh conditions required. However, modern oxidative fluorination techniques allow for the controlled synthesis of 2,4-difluorophenylsulfur pentafluoride via a chlorotetrafluoride intermediate[8].
As an Application Scientist, I emphasize that the causality behind this two-step approach is to prevent over-oxidation and ring cleavage. The intermediate ArSF4Cl is stable enough to be isolated, and the subsequent halogen exchange using a mild silver salt (Ag2CO3) drives the reaction forward via the precipitation of AgCl, a strong thermodynamic sink[8].
Step-by-Step Protocol: Synthesis of 2,4-Difluorophenylsulfur Pentafluoride
Phase 1: Oxidative Chlorofluorination to ArSF4Cl
-
Preparation: In a well-ventilated fume hood, dissolve 2,4-difluorophenyl disulfide (or the corresponding thiol) in dry acetonitrile (MeCN) in a fluorinated ethylene propylene (FEP) or PTFE vessel. Glass must be avoided as HF byproducts can etch it.
-
Fluoride Source: Add an excess of anhydrous Potassium Fluoride (KF) to the solution.
-
Chlorine Addition: Cool the vessel in an ice/water bath (0 °C). Bubble anhydrous Chlorine (Cl2) gas through the stirred reaction mixture for approximately 5 minutes.
-
Reaction: Seal the FEP bottle and stir the mixture at room temperature for 12–48 hours. The Cl2 acts as the oxidant, converting the sulfur species to a highly reactive intermediate which is subsequently trapped by fluoride ions.
-
Isolation: Filter the solution under N2 through a PP/ETFE filter to remove insoluble salts. Wash the residue with MeCN. Evaporate the solvent in vacuo to yield crude 2,4-difluorophenylsulfur chlorotetrafluoride (ArSF4Cl)[8].
Phase 2: Halogen Exchange to ArSF5
-
Reagent Loading: Inside a nitrogen-filled glove box, carefully weigh the crude ArSF4Cl (1.0 mmol) and Silver Carbonate (Ag2CO3, 0.5 mmol) into a clean FEP bottle equipped with a magnetic stir bar[8].
-
Solvent Addition: Add 5 mL of dry dichloromethane (CH2Cl2).
-
Exchange Reaction: Stir the reaction at 70 °C for 60–72 hours. The Ag2CO3 facilitates the exchange of the apical chlorine atom for a fluorine atom. The use of Ag2CO3 is critical as it provides a mild, non-acidic environment that preserves the electron-deficient aromatic ring[8].
-
Purification: Filter the mixture through a pad of Kieselguhr (diatomaceous earth) to remove silver salts, washing with CH2Cl2.
-
Chromatography: Concentrate the filtrate under vacuum in an ice bath (the product is volatile). Purify via silica gel flash chromatography eluting with pentane/CH2Cl2 to yield pure 2,4-difluorophenylsulfur pentafluoride as a colorless oil[8].
Workflow for synthesizing 2,4-difluoro-SF5-benzene via a chlorotetrafluoride intermediate.
Applications in Drug Development
The integration of the 2,4-difluoro-SF5-benzene motif is highly prized in the development of anti-infectives, oncology drugs, and central nervous system (CNS) therapeutics.
For instance, in the development of anti-tuberculosis (anti-TB) compounds, replacing a standard –CF3 or –OCF3 group with an –SF5 group on an imidazopyridine scaffold has been shown to drastically increase lipophilicity and resistance to acid hydrolysis[7]. The –SF5 group is entirely stable under physiological conditions. When researchers optimize leads, the 2,4-difluoro substitution pattern ensures that the aromatic ring cannot be easily metabolized by the host's hepatic enzymes, extending the drug's half-life and improving its pharmacokinetic profile[6][9].
By understanding the precise bond lengths, octahedral geometry, and electronic demands of 2,4-difluoro-SF5-benzene, medicinal chemists can accurately model this moiety in in silico docking studies, ensuring optimal vector alignment within target protein pockets.
References
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. [Link]
-
Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. PMC - National Institutes of Health. [Link]
-
The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
-
Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. MDPI. [Link]
-
4-Aminophenylsulfur pentafluoride. IUCr Journals. [Link]
-
Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]
-
Incorporation of the pentafluorosulfanyl group through common synthetic transformations. ResearchGate. [Link]
-
Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. ResearchGate. [Link]
-
Electronic Supplementary Information: Synthesis of Arylsulfur Pentafluorides. RSC.org. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Bioisosteric potential of SF5 group in medicinal chemistry
The Pentafluorosulfanyl (SF ) Group: A Bioisosteric Powerhouse in Medicinal Chemistry[1]
Executive Summary
In the optimization of lead compounds, the "magic methyl" effect is well-known, but the pentafluorosulfanyl (SF
This guide moves beyond the basic literature to provide a strategic framework for deploying SF
Physicochemical Profiling: The "Super-CF "
The SF
Comparative Data Matrix
The following table contrasts SF
| Substituent | Hammett | Hammett | Hansch | Bond Length (C-X) | Geometry |
| -H | 0.00 | 0.00 | 0.00 | 1.09 Å | Spherical |
| -CF | 0.54 | 0.43 | 0.88 | 1.49 Å | Tetrahedral |
| -SF | 0.68 | 0.61 | 1.51 | 1.76 Å | Square Pyramidal |
| - | -0.20 | -0.10 | 1.98 | 1.53 Å | Tetrahedral |
Key Insight: The C-S bond in aromatic SF
Visualizing the Property Space
The following diagram illustrates the multi-dimensional shift when transitioning from CF
Figure 1: Vector analysis of bioisosteric replacement. Moving from CF
Synthetic Accessibility: The Gateway Protocol
Historically, the synthesis of SF
Protocol: Et B-Mediated Addition of SF Cl to Alkynes
Objective: Synthesis of a
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
SF
Cl (Gas, 1.2 equiv) -
Et
B (1.0 M in hexanes, 0.1 equiv) -
Solvent: Anhydrous Hexane or CH
Cl -
Temperature: -78 °C to -30 °C
Step-by-Step Methodology:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a dry ice/acetone condenser and a gas inlet. Flush with Argon.
-
Solvation: Dissolve the terminal alkyne in anhydrous hexane (0.5 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Gas Addition: Slowly condense SF
Cl gas into the reaction mixture. Caution: SF Cl is a heavy gas; ensure efficient stirring. -
Initiation: Add Et
B solution dropwise via syringe pump over 20 minutes. The reaction is driven by the trace oxygen present (or added intentionally via a controlled air syringe) which forms the ethyl radical. -
Propagation: Maintain the temperature at -78 °C for 1 hour, then allow to warm slowly to -30 °C. The mixture may become cloudy.
-
Quench & Workup: Quench with saturated NaHCO
solution. Extract with CH Cl . Wash organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: The resulting SF
-alkene-chloride is typically stable and can be purified via silica gel chromatography (often non-polar eluents like 100% Pentane).
Reaction Mechanism Visualization
Understanding the radical chain is vital for troubleshooting (e.g., if the reaction stalls, add more initiator/air).
Figure 2: Radical chain mechanism for SF
Strategic Implementation: The Decision Matrix
When should a medicinal chemist deploy SF
Scenario A: Metabolic Stabilization
Problem: A lead compound contains a
Scenario B: Potency Enhancement via Lipophilicity
Problem: A CF
Scenario C: Halogen Bonding
Insight: While fluorine is generally a poor hydrogen bond acceptor, the specific charge distribution on the SF
Decision Tree Workflow
Figure 3: Strategic decision tree for incorporating the SF
References
-
Altmonte, S., & Zanda, M. (2012). Synthetic Chemistry of the Pentafluorosulfanyl (SF
) Group.[1][4][5]Journal of Fluorine Chemistry , 143, 57–93. Link -
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.Chemical Reviews , 115(2), 1130–1190. Link
-
Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine.Organic & Biomolecular Chemistry , 7, 4163–4165. Link
-
Dolbier, W. R., et al. (2006). A New and Efficient Method for the Synthesis of SF
-Benzene Derivatives.Organic Letters , 8(10), 2099–2102. Link - Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 4. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Electronic effects of pentafluoro-lambda6-sulfane on phenyl rings
Electronic Effects of Pentafluoro-lambda6-sulfane ( ) on Phenyl Rings
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.
Executive Summary: The "Super-Trifluoromethyl"
The pentafluoro-lambda6-sulfane group (
This guide analyzes the electronic perturbation of phenyl rings by the
Electronic Architecture
The
Inductive vs. Resonance Effects
The electronic withdrawal of the
-
Inductive Effect (
): The group exerts a powerful pull on -electrons, significantly deactivating the phenyl ring. -
Resonance Effect (
): The group participates in negative hyperconjugation. Electron density from the aromatic -system can be delocalized into the low-lying orbitals of the S-F bonds (specifically the equatorial S-F bonds). This allows the group to accept -electron density, further deactivating the ring, particularly at the ortho and para positions.
Quantitative Comparison: Hammett Constants & Dipole Moments
The
Table 1: Electronic and Physicochemical Properties Comparison
| Property | Phenyl- | Phenyl- | Impact on Drug Design |
| Hammett | 0.68 | 0.54 | Stronger deactivation; lower pKa of phenols/anilines. |
| Hammett | 0.61 | 0.43 | Significant meta-deactivation. |
| Inductive | 0.55 | 0.46 | Dominant withdrawal mechanism. |
| Resonance | 0.11 - 0.13 | 0.08 | Enhanced |
| Dipole Moment (D) | ~3.44 | ~2.86 | Stronger dipole alignment in protein binding pockets. |
| Hansch | 1.23 | 0.88 | Significantly increases membrane permeability ( |
Data compiled from Hansch et al. and BenchChem technical data [1, 2].
Visualizing the Electronic Vector
The following diagram illustrates the causality of the electronic effects, mapping the flow of electron density away from the phenyl ring.
Caption: Mechanistic flow of electron withdrawal from the phenyl ring by the SF5 group.
Physicochemical Implications
Lipophilicity and Bioavailability
The
-
Application: Use
to improve blood-brain barrier (BBB) penetration in CNS active drugs where analogues are insufficient.
Metabolic Stability
The C-S bond in
Synthetic Accessibility & Protocols
Historically, the synthesis of
Core Synthetic Strategy (Umemoto's Method)
The most reliable laboratory-scale method involves the conversion of diaryl disulfides to aryl sulfur chlorotetrafluorides (
Caption: Two-step synthesis of Aryl-SF5 compounds from diaryl disulfides.
Experimental Protocol: Synthesis of 4-Nitrophenylsulfur Pentafluoride
Objective: Conversion of bis(4-nitrophenyl) disulfide to 4-nitrophenylsulfur pentafluoride.
Step 1: Synthesis of
-
Setup: In a dry fluoropolymer (PFA) flask, suspend bis(4-nitrophenyl) disulfide (1.0 eq) and dry KF (10.0 eq) in anhydrous acetonitrile.
-
Chlorination: Cool to -10°C. Bubble
gas (approx. 4.0 eq) slowly through the slurry. -
Reaction: Stir at 0°C for 2 hours. The mixture will turn pale yellow.
-
Isolation: Filter the inorganic salts under
. Concentrate the filtrate in vacuo (Caution: intermediates are moisture sensitive).
Step 2: Conversion to
-
Reagent: Suspend the crude
in dry sulfolane or nitromethane. -
Fluoride Source: Add
(1.5 eq) or (1.1 eq). -
Heating: Heat the mixture to 80-100°C for 4-12 hours.
-
Workup: Pour into water, extract with ether, wash with brine, and dry over
. -
Purification: Silica gel chromatography (usually hexane/EtOAc gradients).
Validation: The product should show a characteristic quintet in
Reactivity Profile
Electrophilic Aromatic Substitution (SEAr)
Due to the strong electron-withdrawing nature (
-
Nitration: Requires fuming
and at elevated temperatures. -
Halogenation: Requires strong Lewis acids (
) and heat. -
Friedel-Crafts:
-benzene is too deactivated to undergo Friedel-Crafts alkylation or acylation under standard conditions.
Vicarious Nucleophilic Substitution (VNS)
While SEAr is difficult, the electron-deficient ring is highly susceptible to nucleophilic attack.
References
-
Hansch, C., & Leo, A. (1979).[3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Data cited via BenchChem Technical Support).
-
Beier, P., Pastýříková, T., & Iakobson, G. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions. Journal of Organic Chemistry. Retrieved from [Link]
-
Rowan. (2025). The Pentafluorosulfanyl Group (SF5).[1][2] Retrieved from [Link]
Technical Guide: Lipophilicity & Physicochemical Profiling of (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane
This technical guide details the physicochemical profile of (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane , focusing on its lipophilicity (LogP). It synthesizes structural analysis, predictive modeling, and experimental protocols to serve researchers in medicinal chemistry and lead optimization.
Executive Summary
(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane represents a high-value scaffold in modern fluorinated drug design. It combines the metabolic resistance of the 2,4-difluorophenyl motif with the extreme lipophilicity and steric bulk of the pentafluoro-lambda6-sulfane (
Often termed the "super-trifluoromethyl" group, the
Chemical Architecture & Properties
Structural Composition
The molecule consists of a benzene core substituted at the C1 position with a hypervalent sulfur pentafluoride group and at the C2 and C4 positions with fluorine atoms.
-
The
Group: Exhibits a square pyramidal geometry (approximate octahedral coordination around sulfur) with high electronegativity ( , ). Unlike planar substituents, creates a distinct steric volume, often compared to a tert-butyl group but with electron-withdrawing character. -
The 2,4-Difluoro Motif: A classic medicinal chemistry strategy to block metabolic "soft spots" (Sites of Metabolism, SOM) prone to oxidative attack by Cytochrome P450 enzymes.
The "Polar Hydrophobicity" Paradox
A critical feature of aryl-
Lipophilicity (LogP) Analysis[3][4][5][6][7][8]
Calculated Consensus Values (cLogP)
As direct experimental data for this specific derivative is proprietary in many contexts, we derive the Consensus LogP using fragment-based contribution methods validated against aryl-
Fragment Contribution Logic:
-
Benzene Core: Base LogP
2.13 -
Substituent:
(Significantly higher than at ) -
Aromatic Fluorine (x2):
per atom (Ortho/Para effects vary slightly)
Estimated LogP Calculation:
Predictive Range: Most algorithms (e.g., Molinspiration, ACD/Labs) place the LogP of this molecule in the range of 3.80 – 4.30 .
Comparative Lipophilicity Table
The following table contrasts the target molecule with standard bioisosteres, highlighting the "Super-Trifluoromethyl" effect.
| Compound Scaffold | Substituent (R) | Estimated LogP | Steric Bulk | |
| Target Molecule | 2,4-Difluoro- | ~4.05 | N/A | High |
| Analog A | 2,4-Difluoro- | ~3.45 | -0.60 | Medium |
| Analog B | 2,4-Difluoro-t-Butyl | ~4.20 | +0.15 | High |
| Reference | Phenyl- | 3.75 | N/A | High |
| Reference | Phenyl- | 3.00 | -0.75 | Medium |
Insight: The target molecule approaches the lipophilicity of a tert-butyl analog but offers superior metabolic stability due to the absence of oxidizable C-H bonds in the substituent.
Experimental Protocols for LogP Determination
For highly lipophilic fluorinated compounds (LogP > 3.5), the traditional Shake-Flask method is often prone to emulsion formation and phase separation issues. Reversed-Phase HPLC (RP-HPLC) is the industry standard for accurate determination.
RP-HPLC Method (OECD 117 Guideline)
This method correlates the retention time of the analyte with a calibration curve of standards with known LogP values.
Protocol Steps:
-
Column Selection: C18 (Octadecylsilane) column with high carbon loading to maximize interaction with the lipophilic
moiety. -
Mobile Phase: Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4 (using MOPS or Phosphate) to ensure neutral species dominance.
-
Calibration Standards: Inject a mixture of 5-7 reference compounds (e.g., Toluene, Naphthalene, Phenanthrene, DDT) covering a LogP range of 2.0 to 6.0.
-
Data Processing: Calculate the capacity factor (
) for the target and standards. (Where is retention time and is dead time) -
Regression: Plot Log
vs. Literature LogP of standards to derive the linear equation. -
Determination: Extrapolate the LogP of (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane from its measured
.
Workflow Visualization
The following diagram illustrates the logical flow for validating the LogP of this specific fluorinated compound.
Caption: Workflow for RP-HPLC determination of LogP for high-lipophilicity fluorinated aryls.
Strategic Application in Drug Design
Metabolic Stability & Bioavailability
The combination of the
-
Oxidative Blockade: The C2 and C4 fluorines prevent hydroxylation at the most reactive positions on the phenyl ring.
-
Chemical Inertness: The
group is resistant to degradation by P450 enzymes, unlike which can occasionally be defluorinated under extreme metabolic stress. -
Permeability: With a LogP
4.0, this scaffold is highly permeable to the Blood-Brain Barrier (BBB), making it an excellent candidate for CNS-active agents, provided the molecular weight remains within Lipinski limits.
Bioisosteric Replacement
This molecule serves as a superior bioisostere for:
-
4-Trifluoromethyl-2-fluorobenzenes: When higher lipophilicity and volume are needed to fill a hydrophobic pocket.
-
Polychlorinated biphenyls: Offering a non-toxic, chemically stable alternative with similar space-filling properties.
References
-
Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues.[2] Beilstein Journal of Organic Chemistry, 8, 461–471.[2] Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
- Tokunaga, E., et al. (2013). Pentafluorosulfanyl group ( ) in organic chemistry. Journal of Fluorine Chemistry, 155, 126-128.
-
BenchChem Technical Support. (2025). The Synthesis of Aryl Sulfurpentafluorides: A Technical Guide. Link
-
Molinspiration Cheminformatics. (2025). LogP - octanol-water partition coefficient calculation methodology. Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipole moment and polarity of SF5-substituted difluorobenzenes
A Technical Guide to Dipole Moments and Polarity Optimization
Executive Summary: The "Super-Trifluoromethyl" Paradigm
In the realm of organofluorine chemistry, the pentafluorosulfanyl group (
This guide provides a rigorous analysis of the dipole moments and polarity profiles of
Electronic Architecture: vs.
To understand the behavior of
2.1 The Electronegativity Differential
The
| Property | Phenyl- | Phenyl- | Impact on Difluorobenzene |
| Hammett | +0.55 | +0.39 | Stronger deactivation of the ring; higher acidity of remaining protons. |
| Hammett | +0.68 | +0.54 | Enhanced electron withdrawal at the para position. |
| Dipole Moment ( | ~3.44 D | ~2.86 D | Creates a massive permanent dipole anchor on the ring. |
| Geometry | Octahedral | Tetrahedral |
Data derived from Sheppard (1962) and Umemoto (2012).
Vector Analysis: Dipole Moments in Difluorobenzenes
The net dipole moment (
Key Parameters:
- (Directed away from the ring)
- (Directed away from the ring)
-
Angle
: (ortho), (meta), (para).
3.1 Isomer Case Studies
The placement of fluorine atoms relative to the
Case A: 3,5-Difluoro-1-(
-
Configuration: The two fluorine atoms are in meta positions relative to
. -
Vector Logic: The vectors of the two fluorines partially reinforce the
vector. -
Result: This isomer exhibits the highest dipole moment, maximizing polarity while maintaining symmetry.
Case B: 2,6-Difluoro-1-(
-
Configuration: Fluorines are ortho to
. -
Vector Logic: Similar vector addition to Case A, but the steric bulk of
interacts with the ortho-fluorines, potentially distorting the bond angles slightly out of plane. -
Result: High dipole, but chemically distinct due to the "fluorine wall" creating a hyper-hydrophobic face.
Case C: 2,4-Difluoro-1-(
-
Configuration: One ortho, one para.
-
Vector Logic: The para-fluorine vector opposes the
vector ( ), significantly reducing the net dipole. -
Result: Lower net dipole moment; likely higher permeability through non-polar membranes.
Figure 1: Vector addition logic for predicting net dipole moments in SF5-substituted benzenes.
The Lipophilicity Paradox
A critical insight for drug developers is that high dipole moment does not equal high water solubility for
-
The Phenomenon: Despite having a dipole moment (~3.44 D) significantly higher than
(~2.86 D), the group is more lipophilic . -
The Mechanism: The
group is surrounded by a sheath of non-polarizable fluorine atoms. The high dipole is "buried" within this lipophilic shell. The larger surface area of the octahedral increases hydrophobic interactions compared to the smaller . -
Implication:
-difluorobenzenes will often show higher values than their analogs, despite being more polar electronically. This allows for the design of molecules that can cross the Blood-Brain Barrier (requires lipophilicity) while maintaining specific electrostatic interactions (requires dipole) at the binding site.
Hansch Hydrophobicity Constants (
- : 1.51
- : 1.09
-
-Butyl: 1.98ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Experimental Protocol: Measuring Dipole Moment
To validate the theoretical vectors, the dipole moment must be measured experimentally. The Guggenheim-Smith Method is the gold standard for non-volatile solutes like substituted benzenes.
5.1 Reagents and Equipment
-
Solvent: Benzene or Cyclohexane (HPLC Grade, dried over molecular sieves).
-
Instrument: Dipolemeter (measuring Dielectric Constant,
) and Refractometer (measuring Refractive Index, ). -
Temperature Control: Thermostat bath at
.
5.2 Step-by-Step Workflow
-
Solution Preparation:
-
Prepare 5 solutions of the
-difluorobenzene derivative in the chosen solvent. -
Concentration range: mass fractions (
) from 0.001 to 0.05. -
Note: Ensure complete solubility;
compounds are generally lipophilic and dissolve well in benzene.
-
-
Dielectric Measurement:
-
Calibrate the dipolemeter using pure solvent (
) and air. -
Measure the dielectric constant (
) of each solution. -
Plot
vs. . The slope is .
-
-
Refractive Index Measurement:
-
Measure the refractive index (
) of each solution. -
Square the values (
). -
Plot
vs. . The slope is .
-
-
Calculation (Guggenheim Equation):
-
Where
is the molecular weight of the solute. - is temperature in Kelvin.
-
Figure 2: Workflow for the experimental determination of dipole moments using the Guggenheim method.
Synthesis Overview: Accessing the Scaffold
While this guide focuses on properties, accessing the material is the prerequisite. The historical fluorination of disulfides (Sheppard method) is obsolete due to low yields and the requirement for
Recommended Modern Route (Umemoto Method): For high-purity applications, the oxidative fluorination of diaryl disulfides is preferred.
-
Precursor: Start with the corresponding difluoro-substituted diphenyl disulfide.
-
Reagent:
gas (10% in ). -
Solvent: Acetonitrile (MeCN).
-
Mechanism: Radical fluorination at sulfur.
-
Yield: Typically 40-70%, significantly higher than historical methods.
Alternative (Dolbier Method):
Radical addition of
References
-
Sheppard, W. A. (1962). "The Electrical Effect of the Sulfur Pentafluoride Group." Journal of the American Chemical Society, 84(16), 3072–3076. Link
-
Umemoto, T., et al. (2012). "Discovery of practical production processes for arylsulfur pentafluorides." Beilstein Journal of Organic Chemistry, 8, 461–471. Link
-
Savoie, P. R., & Welch, J. T. (2015).[2] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link
-
Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720. Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link
Sources
Thermodynamic Stability and Synthetic Methodologies of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the pentafluorosulfanyl (-SF₅) group has emerged as a transformative bioisostere, frequently designated as a "super-trifluoromethyl" group. Among the expanding library of these compounds, (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane (CAS: 1522408-96-3) represents a highly specialized building block. By combining the profound lipophilicity and electron-withdrawing capacity of the -SF₅ moiety with the localized steric and electronic modulation of a 2,4-difluoro-substituted benzene ring, this molecule offers exceptional thermodynamic and metabolic stability.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability, physicochemical profile, and field-proven synthetic protocols for (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane, designed specifically for researchers and drug development professionals.
Thermodynamic Stability & Molecular Causality
The thermodynamic robustness of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane is not merely an additive effect of its halogens, but a synergistic result of its molecular geometry and electronic distribution [1].
Hypervalent Octahedral Shielding (S-F Bond Stability)
The central sulfur atom in the -SF₅ group exists in a hypervalent λ⁶ state, adopting a strict octahedral geometry. This configuration tightly packs five highly electronegative fluorine atoms around the sulfur core. The resulting steric bulk (Van der Waals volume of 152.9 ų) creates an impenetrable electron cloud that physically shields the sulfur atom from nucleophilic attack or hydrolytic cleavage [2]. Consequently, the S-F bonds exhibit extreme thermodynamic stability, remaining inert even under harsh oxidative, basic, or acidic physiological conditions.
HOMO Lowering and C-S Bond Integrity
A historical challenge with sulfur-containing aromatics is the metabolic lability of the C-S bond (e.g., oxidation by Cytochrome P450 enzymes). In (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane, this vulnerability is neutralized through profound electronic withdrawal. The -SF₅ group possesses a massive Hammett constant (σp = 0.68) [3]. When coupled with the inductive (-I) effects of the fluorine atoms at the ortho (2-) and para (4-) positions, the Highest Occupied Molecular Orbital (HOMO) of the aromatic system is significantly lowered. This electron-deficient state drastically increases the activation energy required for oxidative cleavage, rendering the C-S bond thermodynamically stable and metabolically inert.
Causal logic mapping the thermodynamic and metabolic stability of the compound.
Quantitative Physicochemical Comparison
To understand the thermodynamic advantages of the -SF₅ group over the traditional -CF₃ group, we must analyze their fundamental physicochemical parameters[3]. The data below illustrates why replacing a -CF₃ group with an -SF₅ group often improves a drug candidate's lipophilicity and target binding affinity.
Table 1: Physicochemical Comparison of -SF₅ vs. -CF₃ Substituents
| Physicochemical Property | Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | Impact on Drug Design |
| Hammett Constant (σp) | 0.68 | 0.54 | Stronger deactivation of the aromatic ring; higher metabolic stability. |
| Hammett Constant (σm) | 0.61 | 0.43 | Enhanced inductive electron withdrawal. |
| Hansch Lipophilicity (π) | 1.51 | 1.09 | Superior membrane permeability and hydrophobic pocket binding. |
| Dipole Moment (D) | 3.44 | 2.60 | Stronger dipole-directed stereochemical control and target interaction. |
| Van der Waals Volume (ų) | 152.9 | 129.0 | Greater steric hindrance; acts as a bioisostere for the tert-butyl group. |
Experimental Protocols: The Two-Step Synthetic Workflow
Historically, synthesizing aryl sulfur pentafluorides required highly hazardous and low-yielding direct fluorination (e.g., using elemental F₂ or AgF₂). Modern methodologies rely on a highly controlled, two-step protocol pioneered by Umemoto et al., which provides scalable, thermodynamically favorable pathways [4].
Step 1: Oxidative Chlorotetrafluorination
Causality of Experimental Choice: Direct pentafluorination is violently exothermic and degrades the aromatic ring. By using chlorine gas (Cl₂) and potassium fluoride (KF), the reaction proceeds via an intermediate arylsulfur chlorotetrafluoride (ArSF₄Cl). This isolates the oxidation state transition of sulfur (from II to VI) into a manageable, lower-energy pathway.
Protocol:
-
Preparation: In a fluoropolymer (FEP or PTFE) reactor under an inert N₂ atmosphere, dissolve 1.0 equivalent of 2,4-difluorophenyl disulfide (or 2,4-difluorothiophenol) in dry acetonitrile (MeCN).
-
Reagent Addition: Add 10.0 equivalents of anhydrous Potassium Fluoride (KF).
-
Oxidation: Cool the reactor in an ice/water bath (0°C). Bubble Chlorine gas (Cl₂) through the stirred mixture at a controlled rate for approximately 5–10 minutes until the solution saturates.
-
Reaction: Seal the reactor and stir at room temperature for 12–48 hours.
-
Isolation: Filter the mixture under N₂ through a PP/ETFE filter to remove insoluble salts. Evaporate the MeCN in vacuo to yield the crude 2,4-difluorophenylsulfur chlorotetrafluoride intermediate.
Step 2: Halogen Exchange (Cl/F)
Causality of Experimental Choice: The ArSF₄Cl intermediate is stable but lacks the full thermodynamic inertness of the -SF₅ group. A Lewis acidic fluoride source (such as ZnF₂, AgF, or Ag₂CO₃ with HF) is utilized to selectively exchange the equatorial chlorine atom for fluorine without cleaving the existing S-F bonds [1][4].
Protocol:
-
Preparation: Transfer the crude 2,4-difluorophenylsulfur chlorotetrafluoride (1.0 mmol) into a clean FEP bottle in a glove box.
-
Exchange Reagent: Add 0.5–1.0 equivalents of Silver Carbonate (Ag₂CO₃) or Zinc Fluoride (ZnF₂). Suspend in dry CH₂Cl₂ or run neat depending on scale.
-
Heating: Seal the reactor and heat to 70°C for 60–72 hours. The thermal energy is required to overcome the activation barrier of the Cl/F exchange on the sterically hindered hypervalent sulfur.
-
Purification: Cool to room temperature, dilute with CH₂Cl₂, and filter through a pad of Kieselguhr (diatomaceous earth).
-
Isolation: Concentrate the filtrate in vacuo in an ice bath (due to the volatility of the product). Purify via silica gel flash chromatography eluting with pentane to yield the pure (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane [5].
Synthetic workflow for (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane via two-step method.
The Self-Validating System: ¹⁹F NMR Quality Control
A critical pillar of trustworthy chemical synthesis is self-validation. The successful formation of the octahedral -SF₅ group is unequivocally confirmed via ¹⁹F NMR spectroscopy. Because the -SF₅ group consists of one axial fluorine and four equivalent equatorial fluorines, it produces a highly distinct AB₄ (or AX₄) spin system [5].
For (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane, the self-validating spectral markers are:
-
Axial Fluorine: Multiplet (quintet-like) at approximately δ ~82.5 ppm .
-
Equatorial Fluorines: Doublet at approximately δ ~63.6 ppm with a massive coupling constant (
Hz), characteristic of coupling in hypervalent sulfur. -
Aromatic Fluorines: Two distinct multiplets in the negative region (e.g., -130.8 ppm and -133.6 ppm) confirming the integrity of the 2,4-difluoro substitution on the ring [5].
The presence of this exact splitting pattern guarantees that the thermodynamic sink (the hexacoordinate λ⁶-sulfane) has been reached, ruling out lower-valency degradation products like sulfoxides or -SF₃ derivatives.
References
-
Scientific Update. Fluorine and sulfur- an old combination with a new lease of life. Available at: [Link]
-
ACS Organic & Inorganic Au. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Available at: [Link]
-
Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues... Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry (RSC). Electronic Supplementary Information: Synthesis of Arylsulfur pentafluorides. RSC.org. Available at:[Link]
The Pentafluorosulfanyl (SF5) Group: A Technical Guide to the "Super-Trifluoromethyl" Bioisostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing groups is a cornerstone of rational drug design. The trifluoromethyl (CF3) group has long been a workhorse for enhancing metabolic stability, lipophilicity, and binding affinity. However, the emergence of the pentafluorosulfanyl (SF5) group offers a compelling alternative, often described as a "super-trifluoromethyl" bioisostere.[1][2] This technical guide provides an in-depth exploration of the SF5 group, from its fundamental physicochemical properties and synthesis to its strategic application in overcoming contemporary drug development challenges. We will dissect the causal relationships behind its unique effects on molecular properties and provide practical insights for its deployment in medicinal chemistry programs.
Introduction: The Need for Advanced Fluorinated Motifs
The introduction of fluorine into drug candidates can dramatically alter their pharmacokinetic and pharmacodynamic profiles.[3] This is due to the unique properties of the C-F bond, including its high strength and the high electronegativity of fluorine, which can block metabolic pathways, modulate pKa, and influence conformational preferences.[3] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in lead optimization. While the CF3 group is a highly successful bioisostere for groups like methyl or chloro, the search for new motifs with an expanded and potentially superior range of properties is continuous.[4]
The pentafluorosulfanyl (SF5) group has emerged as a frontrunner in this search.[5][6] It is a hypervalent sulfur(VI) moiety with five fluorine atoms arranged in a square pyramidal geometry around a central sulfur atom.[7] This unique structure confers properties that are similar to, yet distinct from, the CF3 group, providing medicinal chemists with a powerful new tool to fine-tune molecular characteristics.[8]
Physicochemical Properties: A Head-to-Head Comparison with the CF3 Group
The "super-trifluoromethyl" moniker stems from the fact that the SF5 group often enhances key physicochemical properties to a greater extent than the CF3 group.[9] Understanding these differences is critical for its rational application.
Key properties include:
-
Lipophilicity: The SF5 group is significantly more lipophilic than the CF3 group.[10][11] This increased lipophilicity can enhance membrane permeability and improve oral bioavailability, which are crucial for drug efficacy.[5]
-
Electronic Effects: The SF5 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, surpassing even the CF3 group.[5][11] This strong inductive effect can significantly lower the pKa of neighboring acidic or basic groups, influencing ionization state at physiological pH and altering target-binding interactions.
-
Steric Profile: With a larger van der Waals volume than the CF3 group, the SF5 group can create more significant steric hindrance.[12] This can be strategically employed to shield a molecule from metabolic enzymes or to probe the steric tolerance of a receptor's binding pocket.[10]
-
Stability: The S-F bonds in the SF5 group are exceptionally strong, rendering the group highly resistant to thermal and chemical degradation.[5][12] This often translates to superior metabolic stability compared to other functional groups, prolonging a drug's half-life in the body.[5][8]
Table 1: Comparative Physicochemical Properties of SF5 vs. CF3
| Property | SF5 Group | CF3 Group | Significance in Drug Design | Reference(s) |
| Hansch Lipophilicity (π) | 1.23 - 1.51 | 0.88 - 1.09 | SF5 is more lipophilic, potentially improving membrane permeability and bioavailability. | [3][12][13] |
| Hammett Constant (σp) | 0.68 | 0.53 - 0.54 | SF5 is a stronger electron-withdrawing group, impacting pKa, metabolic stability, and target interactions. | [11][12][13] |
| Molecular Volume (ų) | ~55.4 | ~34.6 | SF5 is larger, which can influence binding affinity, conformation, and metabolic stability. | [12] |
| Dipole Moment (D) | ~3.44 | ~2.60 | The larger dipole of the SF5 group can lead to stronger non-covalent interactions. | [3] |
The enhanced properties of the SF5 group can be attributed to its unique octahedral geometry and the presence of a hypervalent sulfur atom, which distinguishes it from the tetrahedral carbon of the CF3 group.[14]
Synthetic Strategies for Introducing the SF5 Group
Historically, the limited availability of synthetic methods has been a barrier to the widespread adoption of the SF5 group.[1][4] However, recent advancements have made SF5-containing building blocks more accessible.
Key Synthetic Approaches
-
From Aryl Thiols and Disulfides: The direct fluorination of aromatic thiols or disulfides with elemental fluorine is a common method for producing arylsulfur pentafluorides.[15] This approach, while effective, often requires specialized equipment for handling fluorine gas.
-
Using SF5Cl: Pentafluorosulfanyl chloride (SF5Cl) is a versatile reagent for introducing the SF5 group, particularly into aliphatic systems via radical addition to alkenes and alkynes.[3][16][17] Recent developments have focused on making SF5Cl more accessible, including its on-demand synthesis in continuous flow reactors from inexpensive starting materials like sulfur, potassium fluoride, and trichloroisocyanuric acid (TCCA).[18]
-
Building Block Approach: A growing number of commercially available SF5-containing building blocks, such as SF5-substituted anilines, benzoic acids, and heterocycles, allows for the incorporation of the SF5 moiety using standard cross-coupling and functional group interconversion reactions.[1][19]
Below is a generalized workflow for the synthesis of an SF5-containing aromatic compound.
Sources
- 1. sussex.figshare.com [sussex.figshare.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Request Rejected [corpus.ulaval.ca]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Development of Bioactive Molecules Bearing Hexacoordinated Sulfur Fluoride [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Steric hindrance characteristics of the SF5 group in arenes
The "Super-Trifluoromethyl" Effect: A Technical Guide to the Steric & Electronic Architecture of the SF Group
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical design, the pentafluorosulfanyl group (SF
This guide analyzes the steric hindrance characteristics of SF
Part 1: Structural & Steric Fundamentals
To deploy the SF
Comparative Steric Metrics
The SF
| Property | Trifluoromethyl (CF | Pentafluorosulfanyl (SF | tert-Butyl ( |
| Geometry | Tetrahedral ( | Octahedral ( | Tetrahedral ( |
| Van der Waals Volume | ~42.7 Å | ~61.4 Å | ~78.5 Å |
| Electronegativity ( | 3.36 | 3.65 | N/A |
| Hammett Constant ( | 0.54 | 0.68 | -0.20 |
| C-X Bond Length | 1.49 Å (C-C) | 1.76 Å (C-S) | 1.53 Å (C-C) |
| Lipophilicity ( | 0.88 | 1.23 | 1.98 |
Key Insight: The longer C-S bond (1.76 Å) pushes the SF
The "Cogwheel" Effect
In ortho-substituted arenes, the SF
Part 2: Visualization of Steric Architecture
The following diagram contrasts the spatial occupancy of CF
Caption: Comparative steric flow showing the intermediate bulk of SF
Part 3: Experimental Protocol for SF Introduction
Synthesizing SF
Protocol: Conversion of Ar-SF Cl to Ar-SF
Objective: Synthesis of 4-nitrophenylsulfur pentafluoride from 4-nitrophenylsulfur chlorotetrafluoride.
Reagents:
-
Precursor: 4-Nitrophenylsulfur chlorotetrafluoride (
- ) -
Fluorinating Agent: Silver Tetrafluoroborate (
) [1.2 equiv] -
Solvent: Dichloromethane (DCM), anhydrous
Workflow:
-
Preparation: In a flame-dried Schlenk flask under Argon atmosphere, dissolve
- (1.0 mmol) in anhydrous DCM (5 mL). -
Addition: Add
(1.2 mmol, 233 mg) in one portion. Note: The reaction mixture will immediately become turbid due to AgCl precipitation. -
Reaction: Stir the suspension vigorously at 40°C (reflux) for 2-4 hours. Monitor by
F NMR.-
Checkpoint: The starting material (
- ) shows a characteristic signal around +138 ppm. The product ( - ) will show a doublet ( 80 ppm) and a quintet ( 60 ppm).
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove AgCl and excess silver salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for use, but can be purified via silica gel chromatography (Hexanes/EtOAc) if necessary.
Mechanistic Note: This reaction relies on the high affinity of Silver (Ag
Part 4: Medicinal Chemistry Applications[2][4][5][6][7]
The steric bulk of SF
Metabolic Blocking
The high C-S bond energy and the dense electron cloud of the five fluorine atoms make the SF
Conformational Locking
In biaryls or anilines, an ortho-SF
-
Case Study: In kinase inhibitors, replacing an ortho-CF
with ortho-SF can lock the active conformation, reducing the entropic penalty of binding and potentially increasing potency by 10-100 fold.
Lipophilicity Modulation
While bulky, SF
References
-
The Pentafluorosulfanyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
AgBF4-Mediated Synthesis of Pentafluorosulfanyl Arenes. Bulletin of the Chemical Society of Japan. [Link]
-
Steric Parameters of the SF5 Group. Chemical Reviews. [Link]
-
Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist's Toolbox. ChemMedChem. [Link]
Methodological & Application
Reagents for introducing pentafluoro-lambda6-sulfane into aromatics
Strategic Introduction of the Pentafluoro-lambda6-sulfane ( ) Group into Aromatic Scaffolds
Part 1: Executive Summary & Strategic Rationale
The pentafluoro-
Comparative Physicochemical Profile
The decision to incorporate
| Property | Impact on Drug Design | |||
| Geometry | Tetrahedral ( | Square Pyramidal ( | Tetrahedral | |
| Electronegativity ( | 3.36 | 3.65 | N/A | Stronger dipole; modulates pKa of neighbors. |
| Hammett Constant ( | 0.54 | 0.68 | -0.20 | Stronger electron withdrawal than |
| Lipophilicity ( | 0.88 | 1.51 | 1.98 | Increases membrane permeability significantly. |
| Volume ( | 42 | ~153 | 116 | Steric bulk prevents metabolic attack. |
| Chem/Thermal Stability | High | Extreme | High | Resistant to hydrolysis and harsh conditions. |
Part 2: Reagent Selection & Decision Matrix
Introducing
Decision Logic for Synthetic Route
Use the following logic flow to select the appropriate protocol for your substrate.
Caption: Selection logic for introducing the
Part 3: Detailed Protocols
Protocol A: Direct Oxidative Fluorination using Silver(II) Fluoride ( )
Best For: Robust aromatic substrates, scale-up (gram to kg), and maximizing yield.
Mechanism: Radical oxidation of the disulfide to
Safety Warning:
Materials
-
Substrate: Diaryl disulfide (
) or Aryl thiol ( ). -
Reagent: Silver(II) Fluoride (
) [Commercial Grade, >95%]. -
Solvent: Perfluorohexane (FC-72) or 1,1,2-Trichlorotrifluoroethane (CFC-113). Note: Anhydrous Acetonitrile can be used but requires temperature control to -10°C to prevent runaway exotherms.
-
Equipment: Teflon (PFA/FEP) flask or passivated Stainless Steel reactor. Do not use standard borosilicate glass for high-temperature fluoride reactions if HF is generated.
Step-by-Step Methodology
-
Preparation: In a glovebox or strictly anhydrous fume hood, charge a Teflon reaction vessel with
(8.0 equivalents relative to disulfide). -
Solvent Addition: Add the fluorocarbon solvent (0.1 M concentration relative to substrate).
-
Addition: Add the diaryl disulfide (1.0 equiv) in one portion. The reaction is often heterogeneous.
-
Reaction: Heat the mixture to reflux (approx. 40–60°C depending on solvent) for 16–24 hours.
-
Observation: The black
will gradually turn into yellow/white as it is reduced.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter the mixture through a pad of Celite or a Teflon filter to remove silver salts.
-
Wash the filter cake with dichloromethane (DCM).
-
-
Purification: Wash the organic filtrate with saturated
(to remove any HF), then brine. Dry over and concentrate. -
Isolation: Purify via silica gel chromatography.
compounds are typically non-polar and elute quickly (high ).
Protocol B: The "Beier" Method (TCICA/KF) – Metal-Free Synthesis
Best For: Academic labs, substrates sensitive to metal oxidants, and avoiding
Materials
-
Reagent B: Potassium Fluoride (KF), spray-dried (Critical for reactivity).
-
Solvent: Acetonitrile (anhydrous).[2]
-
Step 2 Reagent:
or (for the Cl F exchange).
Step-by-Step Methodology
Step 1: Synthesis of Aryl Sulfur Chlorotetrafluoride (
-
Suspend diaryl disulfide (1.0 mmol) and spray-dried KF (12.0 mmol) in anhydrous acetonitrile (10 mL) in a Schlenk flask under Argon.
-
Cool to 0°C.
-
Add TCICA (4.0 mmol) portion-wise. The reaction is exothermic.
-
Stir at room temperature for 12 hours.
-
Filtration: Filter the mixture under inert atmosphere (glovebox or Schlenk line) to remove insoluble cyanuric acid and salts.
-
Concentration: Remove solvent to obtain crude
. Caution: These intermediates are hydrolytically unstable.
Step 2: Conversion to
-
Redissolve the crude
in anhydrous sulfolane or acetonitrile. -
Add
(1.5 equiv) or (1.2 equiv). -
Heat to 80–100°C for 4–6 hours.
-
Workup: Dilute with diethyl ether, wash with water (3x) to remove sulfolane/salts.
-
Purification: Silica gel chromatography.
Part 4: Mechanistic Pathway & Troubleshooting
Understanding the mechanism is vital for troubleshooting low yields. The transformation proceeds through a radical cation species.
Caption: Mechanistic divergence between Direct Fluorination (AgF2) and Stepwise (TCICA) pathways.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Moisture in KF or Solvent. | Use spray-dried KF; dry MeCN over molecular sieves (3Å). |
| Incomplete Conversion | Old | Use fresh |
| Product is | Hydrolysis of | Ensure strictly anhydrous conditions. The |
| Explosion/Pop | Runaway exotherm with MeCN. | Cool reaction to -20°C during addition.[3] Switch to FC-72 solvent. |
Part 5: References
-
Sowaileh, M. F., et al. (2017).[4] "The Pentafluorosulfanyl Group in Medicinal Chemistry."[3][5][6] ChemMedChem, 12(19), 1481–1490. 4
-
Beier, P., et al. (2013).[7] "Synthesis of SF5-containing benzisoxazoles... by the Davis reaction." Beilstein Journal of Organic Chemistry, 9, 411–416.[7] 7[8]
-
BenchChem Technical Support. (2025). "The Synthesis of Aryl Sulfurpentafluorides: A Technical Guide." 3
-
Umemoto, T., et al. (2012). "Synthesis and Reaction of Pentafluorosulfanyl Chloride (
)." Journal of Fluorine Chemistry. (Contextual Reference for Radical Precursors). 6[1][8] -
ThermoFisher Scientific. (2026). "Silver(II) Fluoride Safety Data Sheet." Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
Application Note: Palladium-Catalyzed Cross-Coupling of SF5-Difluorophenyl Halides
Executive Summary
The pentafluorosulfanyl (
These substrates are exceptionally electron-deficient, making the carbon-halogen bond highly reactive toward oxidative addition but rendering the ring susceptible to nucleophilic aromatic substitution (
Substrate Analysis & Mechanistic Challenges
The Substrate
Target Molecule: 1-Bromo-3,5-difluoro-4-(pentafluorosulfanyl)benzene Electronic Profile:
-
Group: Strong
-withdrawing ( ) and strong inductive effect. -
Fluorine Substituents (3,5-position): Inductive withdrawal increases the acidity of the ring protons and the electrophilicity of the ring carbons.
-
Net Effect: The C-Br bond is highly activated for oxidative addition to Pd(0). However, the Pd(II)-aryl intermediate is electron-poor, making the subsequent reductive elimination step the rate-determining bottleneck.
Key Failure Modes
-
Competitive
: Strong bases (e.g., NaOtBu) or small nucleophiles can attack the C-F bonds ortho to the group, leading to defluorinated byproducts. -
Protodehalogenation: Due to the stability of the electron-poor anion, the Pd-Aryl species may undergo protonolysis if moisture or proton sources are not strictly controlled.
-
Complex Stability: Electron-poor aryl ligands bind tightly to Palladium, potentially resting the catalyst in an off-cycle Pd(II) state.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of SF5-difluorobiaryls.
Optimization Strategy
-
Ligand Selection: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected for its ability to facilitate oxidative addition while providing steric bulk to accelerate reductive elimination. Alternatively, XPhos is effective for sterically demanding boronic acids.
-
Base Selection: Potassium Phosphate (
) is preferred over carbonates or alkoxides. It provides sufficient basicity for transmetallation without promoting rapid on the fluorinated ring.
Detailed Procedure
Reagents:
-
Aryl Bromide: 1.0 equiv (e.g., 1 mmol)[1]
-
Boronic Acid: 1.5 equiv
-
Catalyst:
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (anhydrous conditions preferred if protodehalogenation is observed).
Step-by-Step Protocol:
-
Pre-complexation: In a reaction vial, charge
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL of dry Toluene and stir at room temperature for 5 minutes to generate the active active species (solution turns yellow/orange). -
Substrate Addition: Add the SF5-aryl bromide (1.0 mmol), boronic acid (1.5 mmol), and
(636 mg, 3.0 mmol). -
Solvent & Degassing: Add the remaining Toluene (4 mL) and Water (0.5 mL). Seal the vial and sparge with Argon for 5 minutes (or purge/backfill 3x).
-
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Workup: Cool to RT. Filter through a pad of Celite/Silica. Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Typical Yields: 85–95% for electron-rich boronic acids; 70–80% for electron-poor boronic acids.
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond formation).[2]
Optimization Strategy
-
Ligand Selection: BrettPhos or RuPhos . These ligands are specifically engineered for coupling primary and secondary amines with challenging aryl halides. BrettPhos is superior for primary amines; RuPhos for secondary amines.
-
Base Selection: Cesium Carbonate (
) .[3] Crucial Warning: Do NOT use Sodium tert-butoxide ( ). The t-butoxide anion is sufficiently nucleophilic to attack the C-F bonds of the SF5-difluoro ring, causing defluorination.
Detailed Procedure
Reagents:
-
Aryl Bromide: 1.0 equiv[1]
-
Amine: 1.2 equiv
-
Pre-catalyst: BrettPhos Pd G3 (2–5 mol%) (Third-generation precatalyst ensures rapid activation).
-
Base:
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane.
Step-by-Step Protocol:
-
Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add the SF5-aryl bromide (1.0 mmol), Amine (1.2 mmol),
(650 mg, 2.0 mmol), and BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol) to a reaction tube. -
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL).
-
Reaction: Seal the tube and heat to 100°C for 12–18 hours.
-
Note: Higher temperature is required compared to Suzuki coupling due to the difficult reductive elimination of the electron-poor amine product.
-
-
Workup: Cool to RT. Dilute with DCM (Dichloromethane), filter through Celite. Concentrate and purify via flash chromatography.
Visualizations
Decision Logic for Reaction Optimization
The following diagram illustrates the logical flow for selecting conditions based on substrate behavior.
Caption: Decision tree for optimizing cross-coupling conditions for SF5-difluoro substrates.
Mechanistic Cycle & Failure Points
Understanding where the cycle breaks is key to troubleshooting.
Caption: Catalytic cycle highlighting the rate-limiting reductive elimination and SNAr risk.
Troubleshooting & FAQ
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or inactive Pd(II) species. | Switch to Pd-G3 precatalysts (e.g., XPhos Pd G3) to ensure 100% active L-Pd(0) generation. |
| Defluorinated Product | 1. Switch base from | |
| Protodehalogenation | Moisture in solvent; "Protonolysis" of Pd-Ar. | 1. Use anhydrous solvents.2. Increase catalyst loading to outcompete the side reaction.3. Ensure reagents are dry. |
| Black Precipitate | Pd black formation (ligand dissociation). | The electron-poor aryl ring destabilizes the complex. Use excess ligand (L:Pd ratio 2:1 or 3:1) or a bidentate ligand like dppf . |
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[4] Chemical Reviews, 115(2), 1130–1190. Link
-
Lumberg, et al. (2012). Synthesis of Pentafluorosulfanyl-Substituted Arylboronates and their Application in Suzuki–Miyaura Coupling. Chemistry – A European Journal. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation.[5] ACS Catalysis, 14, 4099-4107.[5] Link
-
BenchChem Technical Support. Stability of SF5-Functionalized Molecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for the Direct Fluorination of Benzenes to Synthesize Pentafluorosulfanyl (SF₅) Arenes
Introduction: The Rising Prominence of the SF₅ Moiety in Drug Development and Materials Science
The pentafluorosulfanyl (SF₅) group has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science, often being lauded as a "super-trifluoromethyl group."[1] This distinction arises from the unique combination of properties it imparts to an aromatic core, including exceptional chemical and thermal stability, potent electron-withdrawing capabilities, and significant lipophilicity.[1][2] These attributes can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates and enhance the performance of advanced materials.[3][4] However, the historically challenging synthesis of SF₅-arenes has impeded their widespread application.[1] This guide provides an in-depth exploration of direct fluorination methodologies for the synthesis of SF₅-benzenes, offering researchers and drug development professionals a comprehensive resource of detailed protocols and the underlying chemical principles.
Core Synthetic Strategies: A Comparative Overview
The synthesis of aryl-pentafluorosulfanyl (Ar-SF₅) compounds has evolved from low-yield, harsh methods to more refined and versatile protocols. The primary approaches for direct fluorination can be broadly categorized as follows:
-
Direct Oxidative Fluorination with Elemental Fluorine (F₂): A foundational but hazardous method.
-
Two-Step Oxidative Chlorination/Fluorination: A more controlled and widely applicable strategy.
-
Oxidative Fluorination with Metal Fluorides: Employing reagents like silver(II) fluoride (AgF₂).
-
Oxidative Fluorination with Xenon Difluoride (XeF₂): A potent but expensive alternative.
The selection of a particular method is contingent upon factors such as substrate compatibility, available laboratory infrastructure, and scalability requirements.
Method 1: Direct Oxidative Fluorination with Elemental Fluorine (F₂)
This approach represents the most direct route to Ar-SF₅ compounds from readily available diaryl disulfides or aryl thiols. It involves the direct reaction of the sulfur-containing starting material with elemental fluorine, which acts as both the oxidant and the fluorine source.[5][6]
Mechanistic Insights: A Radical Pathway
Computational and experimental studies have elucidated that the direct fluorination of arylsulfur compounds to their corresponding SF₅ derivatives proceeds through a radical mechanism.[5][6] The reaction is initiated by the attack of a fluorine radical on an arylsulfur trifluoride (ArSF₃) intermediate. This is followed by a propagation step involving the reaction of the resulting ArSF₄ radical with F₂, and the process terminates with the combination of an ArSF₄ radical and a fluorine radical to yield the final ArSF₅ product.[5]
Experimental Protocol: Direct Fluorination of Bis(4-nitrophenyl) Disulfide
This protocol is adapted from established procedures for the direct fluorination of nitro-substituted diaryl disulfides.[7][8] The presence of a deactivating group like nitro is often necessary to prevent unwanted fluorination of the aromatic ring.[8]
Safety First: Handling Elemental Fluorine
Elemental fluorine (F₂) is an extremely reactive and toxic gas.[9][10] All manipulations must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and specialized gloves.[9][11] Continuous flow reactors are increasingly recommended for handling F₂ to enhance safety and control.[9][12] A wet gas scrubber containing a quenching solution should be used to neutralize excess F₂.[9]
Materials:
-
Bis(4-nitrophenyl) disulfide
-
Anhydrous acetonitrile (MeCN)
-
10% F₂ in N₂ gas mixture
-
Nitrogen (N₂) gas
-
Fluoropolymer reactor (e.g., PFA or FEP) equipped with a gas inlet, outlet, and a low-temperature cooling system.
Procedure:
-
Reactor Setup: In a fluoropolymer reactor, dissolve bis(4-nitrophenyl) disulfide in anhydrous acetonitrile to a concentration of 0.1 M.
-
Inerting: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any residual air and moisture.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Fluorination: Slowly bubble the 10% F₂ in N₂ gas mixture through the solution at a controlled flow rate. The reaction is highly exothermic and careful temperature control is crucial.
-
Monitoring: Monitor the reaction progress by ¹⁹F NMR spectroscopy, observing the disappearance of starting material and the appearance of the characteristic SF₅ signal (a quintet and a doublet).
-
Quenching: Upon completion, stop the flow of F₂ and purge the reactor with nitrogen for at least 30 minutes to remove all traces of unreacted fluorine.
-
Work-up: Allow the reaction mixture to warm to room temperature. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Data Presentation: Comparison of Batch vs. Flow Fluorination
| Parameter | Batch Fluorination | Flow Fluorination |
| Safety | Higher risk due to larger headspace of F₂ | Inherently safer due to small reaction volume |
| Heat Transfer | Less efficient, risk of thermal runaway | Highly efficient, better temperature control |
| Mass Transfer | Can be limiting, affecting reaction rate | Excellent gas-liquid mixing |
| Scalability | Challenging and hazardous | More readily scalable |
| Yield | Variable, can be lower due to side reactions | Often higher and more reproducible |
This table summarizes the general advantages of flow chemistry for direct fluorination reactions.[5][6]
Visualization: Reaction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 3. scientificupdate.com [scientificupdate.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Applications of (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane in agrochemistry
An In-Depth Guide to the Agrochemical Applications of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane
Authored by: Gemini, Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the applications of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane in the field of agrochemistry. It provides in-depth application notes, validated experimental protocols, and the scientific rationale behind the use of this unique chemical moiety.
Introduction: The Emergence of the Pentafluorosulfanyl (SF₅) Group in Agrochemical Design
In the quest for more potent, stable, and effective agrochemicals, the incorporation of fluorine atoms has become a cornerstone of modern molecular design.[1][2] The pentafluorosulfanyl (SF₅) group, in particular, has garnered significant interest, earning the moniker "super-trifluoromethyl group".[3][4] This is due to its unique combination of physicochemical properties that can dramatically enhance the performance of active ingredients.[5]
The SF₅ group is characterized by:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly altering the electronic profile of the parent molecule.[6]
-
Exceptional Chemical and Thermal Stability: The strength of the sulfur-fluorine bonds imparts remarkable resistance to metabolic degradation and environmental decomposition, which can lead to longer-lasting efficacy.[5][6]
-
Substantial Lipophilicity: Despite its high polarity, the SF₅ group increases the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects.[3][5][6]
When combined with other beneficial structural motifs, such as the 2,4-difluorophenyl group—a common feature in successful fungicides and herbicides—the (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane scaffold presents a powerful building block for the next generation of crop protection agents.[7][8] Historically, the widespread use of SF₅-containing compounds was limited by challenging synthetic routes.[9] However, recent advancements have made these valuable building blocks more accessible, paving the way for their broader application in agrochemical research and development.[10]
Part 1: Synthesis of the Core Scaffold: (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane
The synthesis of arylsulfur pentafluorides, including the title compound, has evolved from harsh, low-yield methods to more controlled and scalable protocols. The primary strategies involve either direct oxidative fluorination or a more refined two-step process via an arylsulfur chlorotetrafluoride intermediate.[3]
Key Synthetic Strategies
-
Direct Oxidative Fluorination: This foundational approach involves the direct conversion of a diaryl disulfide (e.g., bis(2,4-difluorophenyl) disulfide) or an aryl thiol with a potent fluorinating agent like elemental fluorine (F₂).[3] While direct, this method often requires specialized equipment and handling of highly reactive F₂ gas.[11]
-
Two-Step Synthesis via Ar-SF₄Cl Intermediate: A more modern and often preferred method involves two distinct steps. First, the starting aryl disulfide is reacted with chlorine gas and a fluoride salt (e.g., potassium fluoride) to form the arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate.[10] This intermediate is then isolated and subsequently treated with a suitable fluoride source to exchange the chlorine atom for a fluorine atom, yielding the final Ar-SF₅ product.[1][3] This stepwise approach offers better control and is often more amenable to laboratory-scale synthesis.
-
Convergent Approaches: Recent innovations have introduced convergent platforms for synthesizing Ar-SF₅ compounds from more readily available starting materials like aryl boronic acids, aryl halides, or through the functionalization of C-H bonds, often proceeding through an arylphosphorothiolate intermediate.[9][10]
Caption: Synthetic workflows for preparing the target scaffold.
Part 2: Application Notes in Agrochemical Development
The unique properties of the (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane moiety make it a highly attractive component for designing novel insecticides, fungicides, and herbicides.
Application in Insecticides: Meta-Diamide Analogs
The meta-diamide class of insecticides has seen significant success in pest management. Recent studies have demonstrated that incorporating an SF₅ group into these structures can lead to compounds with high insecticidal activity and excellent selectivity.[12][13]
A prime example is the development of SF₅-containing meta-diamide insecticides that show potent activity against challenging pests like the diamondback moth (Plutella xylostella).[4][13] For instance, the compound 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide demonstrated larvicidal activity of 87% and almost complete feeding inhibition (0-5% eating area) at a concentration of 10 ppm.[13]
Causality of Enhanced Activity:
-
Target Affinity: The strong electron-withdrawing nature of the SF₅ group can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to the target site, which for diamide insecticides is often the ryanodine receptor.[14]
-
Metabolic Stability: The robustness of the SF₅ group can protect the molecule from detoxification enzymes within the insect, leading to sustained bioavailability at the target site.[6]
-
Physicochemical Properties: The SF₅ group favorably modifies logP values and water solubility, optimizing the compound's pharmacokinetic profile for uptake and translocation within the pest.[12][13]
| Compound | Pest Species | Concentration (ppm) | Larvicidal Activity (%) | Eating Area (%) | Reference |
| SF₅-meta-diamide (4d) | Plutella xylostella | 10 | 87% (at 96h) | 0-5% | [13] |
| SF₅-meta-diamide (4c) | Plutella xylostella | 10 | 90% (at 96h) | 5-10% | [13] |
Table 1: Efficacy of a representative SF₅-containing meta-diamide insecticide against a key agricultural pest.[13]
Potential in Fungicides and Herbicides
While specific commercialized examples of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane in fungicides and herbicides are not yet prevalent, the potential is significant. The 2,4-difluorophenyl group is a well-established pharmacophore in azole fungicides.[7] Combining this with the metabolic stability and membrane permeability conferred by the SF₅ group could overcome resistance mechanisms and improve efficacy against a broad spectrum of plant pathogens.[15][16]
Similarly, in herbicide design, many successful products rely on fluorinated phenyl rings to achieve their mode of action, often by inhibiting key plant enzymes like acetolactate synthase (ALS) or protoporphyrinogen IX oxidase (PPO).[8][17] The introduction of an SF₅ group could lead to novel herbicides with improved systemic movement within the plant and enhanced potency, potentially at lower application rates.[18][19]
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of the core scaffold and a model agrochemical, as well as a standard bioassay for efficacy testing.
Protocol 1: Synthesis of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane (via SF₄Cl intermediate)
This protocol describes a reliable two-step method for laboratory-scale synthesis.
Step A: Synthesis of (2,4-Difluorophenyl)sulfur Chlorotetrafluoride
-
Materials:
-
bis(2,4-difluorophenyl) disulfide
-
Potassium Fluoride (KF), spray-dried
-
Trichloroisocyanuric acid (TCCA)
-
Anhydrous Acetonitrile (MeCN)
-
Reaction vessel suitable for gas handling (e.g., Schlenk flask)
-
Magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add bis(2,4-difluorophenyl) disulfide (1.0 eq), spray-dried KF (10.0 eq), and anhydrous MeCN.
-
Cool the stirred suspension in an ice bath.
-
Add TCCA (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove solid residues.
-
Carefully evaporate the solvent under reduced pressure. The crude product, (2,4-Difluorophenyl)sulfur Chlorotetrafluoride, is typically used in the next step without further purification.
-
Step B: Conversion to (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane
-
Materials:
-
Crude (2,4-Difluorophenyl)sulfur Chlorotetrafluoride
-
Zinc(II) Fluoride (ZnF₂) or another suitable fluoride source
-
Anhydrous solvent (e.g., perfluorohexane or MeCN)
-
-
Procedure:
-
Dissolve the crude Ar-SF₄Cl intermediate from Step A in the anhydrous solvent in a dry reaction vessel.
-
Add ZnF₂ (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-18 hours.
-
Monitor the conversion to the Ar-SF₅ product by ¹⁹F NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane.
-
Protocol 2: Synthesis of a Model SF₅-Containing Insecticide
This protocol outlines the final amide coupling step to form a model insecticide, analogous to reported meta-diamides.[4]
Caption: Workflow for the synthesis of a model agrochemical.
-
Materials:
-
3-Benzamido-2-fluorobenzoic acid (prepared separately)
-
Thionyl chloride (SOCl₂)
-
Aniline derivative (e.g., 4-amino-3-methylphenyl)-pentafluoro-λ⁶-sulfane (synthesized from the corresponding nitro compound)
-
Anhydrous base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
-
Procedure:
-
In a round-bottom flask, suspend 3-benzamido-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add SOCl₂ (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until a clear solution is formed, indicating the formation of the acid chloride.
-
Cool the solution to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the aniline derivative (1.0 eq) and the anhydrous base (1.2 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the final compound via column chromatography.
-
Protocol 3: In Vitro Insecticidal Bioassay (Leaf-Dip Method)
This is a standard method for evaluating the efficacy of new insecticidal compounds against leaf-eating pests.[4]
Caption: Standard workflow for an in-vitro insecticidal assay.
-
Materials:
-
Synthesized test compound
-
Acetone and distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Cabbage or other suitable host plant leaves
-
Petri dishes with moist filter paper
-
Third-instar larvae of Plutella xylostella
-
Control (solvent + surfactant only) and positive control (commercial insecticide)
-
-
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of test concentrations (e.g., 10 ppm) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1%).
-
Cut leaf discs (e.g., 5 cm diameter) from fresh, untreated cabbage leaves.
-
Dip each leaf disc into the respective test solution for 30 seconds with gentle agitation.
-
Place the treated leaf discs on a wire rack to air dry for approximately 1-2 hours.
-
Place one dried leaf disc into each Petri dish lined with moist filter paper.
-
Introduce 10 third-instar larvae into each Petri dish.
-
Seal the dishes and incubate them in a growth chamber at a controlled temperature (e.g., 25±1 °C) and humidity.
-
Assess larval mortality at 24, 48, 72, and 96 hours.
-
At the final time point, visually estimate the percentage of the leaf area consumed to determine feeding inhibition.
-
Compare the results of the test compound to the negative and positive controls.
-
References
- The Synthesis of Aryl Sulfurpentafluorides: A Technical Guide - Benchchem.
- Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry.
- Developments in the synthesis of new SF5-containing compounds.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides | Semantic Scholar.
- New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group.
- Practical methods for the synthesis of arylsulfur pentafluorides. - ResearchGate.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate.
- Straightforward Pentafluorosulfanylation for Molecular Design - ChemRxiv.
- A Versatile Silver(I) Pentafluorooxosulfate Reagent for the Synthesis of OSF5 Compounds.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC.
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC.
- Synthesis of different aryl‐SF5 and heteroaryl‐SF5 compounds. - ResearchGate.
- The Pentafluorosulfanyl Group (SF5) - Rowan.
- Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - MDPI.
- Synthesis and Antifungal Activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl) - PubMed.
- Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety | Request PDF - ResearchGate.
- Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols - Benchchem.
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine- Containing Compounds against Aedes aegypti Mosquitoes - Semantic Scholar.
- Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues - CHIMIA.
- New pentafluoro-λ 6-sulfanyl (SF 5) perfluoroalkyl benzene derivatives | Request PDF.
- Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis - PMC.
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.
- N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI.
- Development of novel pesticides in the 21st century - PubMed.
- Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide - PMC.
- Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th.
- (PDF) Vital Role of IPFT in Development of New-Generation Pesticide Formulation for Crop Protection: Advancement Overview in Asian Countries - ResearchGate.
- Development of novel pesticides in the 21st century - PMC.
- fluoromethyl phenyl sulfone - Organic Syntheses Procedure.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers.
- Toxicity of synthetic herbicides containing 2,4-D and MCPA moieties towards Pseudomonas putida mt-2 and its response at the level of membrane fatty acid composition - PubMed.
- Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - ScienceOpen.
- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI.
- Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed.
- Synthesis of pyridine trans-tetrafluoro-λ6-sulfane derivatives via radical addition - Organic Chemistry Frontiers (RSC Publishing).
- Improved synthesis of fluconazole by using nano-SSA as a green catalyst.
- A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents.
Sources
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- 2. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 11. researchgate.net [researchgate.net]
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- 17. Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicity of synthetic herbicides containing 2,4-D and MCPA moieties towards Pseudomonas putida mt-2 and its response at the level of membrane fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Radical Pentafluorosulfanylation of Difluorobenzene Scaffolds
This Application Note and Protocol guide is structured to address the specific challenge of synthesizing pentafluorosulfanyl-functionalized difluorobenzenes via radical mechanisms.
The guide prioritizes the Atom Transfer Radical Addition (ATRA) strategy (the "Dolbier-Ait-Mohand" protocol) as the primary radical route to constructing the SF5-arene core, while also detailing modern Photoredox methods for functionalizing difluorobenzene derivatives (e.g., styrenes).
Executive Summary & Mechanistic Rationale
The pentafluorosulfanyl group (
Direct Radical C–H pentafluorosulfanylation of difluorobenzene is kinetically inhibited due to the polarity mismatch between the highly electrophilic
To overcome this, this guide details two robust Radical Strategies :
-
Radical Construction (The De Novo Route): The Atom Transfer Radical Addition (ATRA) of
to a cyclohexadiene precursor, followed by oxidative aromatization. This is the most reliable radical method to synthesize the core. -
Radical Functionalization (The Derivative Route): The Photocatalytic Hydro-/Chloro-pentafluorosulfanylation of difluorostyrenes, allowing for the elaboration of difluorobenzene scaffolds.
Mechanistic Pathways
Pathway A: Radical Addition-Elimination (Core Synthesis)
This pathway bypasses the difficult C–H functionalization by using a
Figure 1: Mechanism of SF5-Arene construction via Radical ATRA and Aromatization.
Detailed Experimental Protocols
Protocol A: Synthesis of SF5-Difluorobenzene via Radical ATRA
Objective: Synthesis of 1,3-difluoro-5-(pentafluorosulfanyl)benzene from 1,5-difluoro-1,4-cyclohexadiene.
Applicability: Construction of the
Reagents & Equipment[1][4][5][6][7][8]
-
Substrate: 1,5-Difluoro-1,4-cyclohexadiene (Synthesized via Birch reduction of 1,3-difluorobenzene).
-
Reagent: Pentafluorosulfanyl chloride (
) gas (Caution: Toxic, handle in hood). -
Initiator: Triethylborane (
), 1.0 M in hexanes. -
Solvent: Dichloromethane (
) or Hexanes (Anhydrous). -
Base: Potassium hydroxide (
) or DBU. -
Equipment: -78°C cooling bath (acetone/dry ice), gas condensing apparatus, sealed pressure tube or jacketed flask.
Step-by-Step Procedure
-
Reagent Condensation (Cryogenic Setup):
-
Flame-dry a three-neck round-bottom flask equipped with a dry ice condenser and a nitrogen inlet.
-
Cool the flask to -78°C .
-
Condense
gas (1.2 equiv relative to diene) into the flask. It will appear as a colorless liquid (bp -10°C).
-
-
Radical Addition (The ATRA Step):
-
Dissolve the difluoro-cyclohexadiene precursor (1.0 equiv) in anhydrous
(0.5 M concentration) and cool to -78°C. -
Cannulate the substrate solution into the flask containing liquid
at -78°C. -
Add
(0.1 equiv) slowly via syringe. -
Observation: The reaction is typically rapid (< 1 hour). Monitor by
NMR (disappearance of signal at +60-80 ppm region). -
Note: Maintain temperature below -30°C to prevent polymerization.
-
-
Solvent Removal:
-
Allow the mixture to warm to 0°C. Excess
will off-gas (vent into a caustic scrubber containing 10% NaOH). -
Concentrate the solution under reduced pressure to yield the crude chlorocyclohexene intermediate.
-
-
Dehydrochlorination & Aromatization:
-
Dissolve the crude intermediate in Ethanol/Water (9:1).
-
Add powdered KOH (3.0 equiv).
-
Reflux the mixture for 2–4 hours. This effects both the elimination of HCl and the oxidative aromatization (often spontaneous or requiring mild oxidant like air bubbling).
-
Workup: Dilute with water, extract with pentane, dry over
, and concentrate.
-
-
Purification:
-
Purify via distillation or flash chromatography (Pentane/Ether).
-arenes are non-polar and volatile.
-
Protocol B: Photocatalytic Pentafluorosulfanylation of Difluorostyrenes
Objective: Functionalization of a difluorobenzene scaffold (e.g., 2,4-difluorostyrene) to create complex side chains. Applicability: Late-stage modification of drug candidates.
Reagents & Equipment[1][4][5][6][7][8]
-
Substrate: 2,4-Difluorostyrene.
-
Reagent:
(Sulfur Hexafluoride) or Tlili/Paquin Shelf-Stable Reagent (e.g., N-SF5 phthalimide derivative). -
Catalyst:
or N-phenylphenothiazine (PTH). -
Solvent: Acetonitrile (
) or DMSO. -
Light Source: Blue LED (440-465 nm).
Step-by-Step Procedure
-
Reaction Assembly:
-
In a nitrogen-filled glovebox, charge a vial with 2,4-difluorostyrene (0.5 mmol), Photocatalyst (2 mol%), and the SF5 source (if solid, 1.2 equiv).
-
If using
gas: Seal the vial with a septum, remove from glovebox, and balloon-purge with (ensure saturation). -
Add degassed solvent (2.0 mL).
-
-
Irradiation:
-
Place the vial 2-3 cm from the Blue LED source.
-
Stir vigorously at room temperature for 12–24 hours.
-
Fan Cooling: Ensure the reaction temperature does not exceed 30°C to maintain radical stability.
-
-
Workup:
-
Dilute with brine and extract with ethyl acetate.
-
Analyze crude via
NMR (SF5 signal appears as a doublet approx +85 ppm and a quintet approx +60 ppm).
-
Scope and Limitations (Data Summary)
| Parameter | Protocol A (ATRA/Aromatization) | Protocol B (Photoredox Styrene) |
| Primary Substrate | 1,4-Cyclohexadienes | Styrenes / Alkenes |
| Product Type | ||
| Yield (Typical) | 55 - 75% | 60 - 85% |
| Functional Group Tolerance | Moderate (Sensitive to strong base) | High (Mild conditions) |
| Scalability | High (Gram to Kg scale) | Moderate (Flow chemistry recommended) |
| Key Limitation | Requires specific diene precursor | Does not form |
Troubleshooting & Optimization
-
Problem: Low Yield in Protocol A.
-
Cause: Polymerization of the diene or incomplete addition.
-
Solution: Lower the temperature to -90°C during
addition. Increase loading to 0.2 equiv and add portion-wise.
-
-
Problem: Incomplete Aromatization.
-
Cause: Elimination of HCl occurred, but oxidation to arene is slow.
-
Solution: Add a mild oxidant (e.g., DDQ or catalytic
with ) during the reflux step.
-
-
Problem: Safety with SF5Cl.
References
-
Dolbier, W. R., et al. "Efficient Synthesis of Pentafluorosulfanyl-Containing Compounds via Radical Addition." Journal of Fluorine Chemistry, 2004. Link
-
Umemoto, T., et al. "Synthesis and Properties of Pentafluorosulfanyl Compounds." Journal of the American Chemical Society, 2006. Link
-
Tlili, A., et al. "Shelf-Stable Reagents for Photocatalytic Radical Pentafluorosulfanylation." Angewandte Chemie Int. Ed., 2025.[2][10][7][11] Link
-
Paquin, J. F., et al. "Photoredox Catalytic Activation of SF6 for Pentafluorosulfanylation." ChemRxiv, 2025. Link
-
Ait-Mohand, S. & Dolbier, W. R. "New and Efficient Synthesis of Arylsulfur Pentafluorides." Organic Letters, 2002. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Shelf-Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Solvent Selection for Transformations Involving Pentafluorosulfanyl (SF5) Arenes
Executive Summary
The pentafluorosulfanyl (SF5) group is a highly lipophilic, strongly electron-withdrawing substituent, often termed a "super-trifluoromethyl" group due to its unique octahedral geometry and exceptional chemical stability[1]. While these properties make it a highly desirable motif in medicinal chemistry, agrochemicals, and materials science, the extreme electronic nature of the SF5 group heavily influences the reactivity of the aromatic ring. This dictates that solvent selection cannot be an afterthought; it is a critical parameter that determines whether a reaction proceeds to high yield or succumbs to rapid degradation pathways. This application note details the mechanistic rationale and optimized protocols for solvent selection in key SF5-phenyl reactions.
Mechanistic Principles of Solvent Selection in SF5 Chemistry
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura & Negishi)
The strong electron-withdrawing nature of the SF5 group activates the aryl ring towards oxidative addition but can also render the resulting organometallic intermediates susceptible to protodemetalation or side reactions if the solvent coordinates too strongly or is overly protic.
-
Negishi Couplings: Utilizing strictly anhydrous tetrahydrofuran (THF) as a polar aprotic solvent is critical. THF stabilizes the highly reactive organozinc reagents while facilitating the transmetalation step. Reactions utilizing Pd(dba)2 and SPhos in dry THF at 50 °C have proven highly effective for coupling alkylzinc bromides with 4-bromo-1-(pentafluorosulfanyl)benzene[2][3].
-
Suzuki-Miyaura Couplings: For automated or capsule-based Suzuki couplings of SF5-aryl halides, polar organic solvents like dimethylformamide (DMF) or THF are preferred over protic solvents. These solvents ensure the simultaneous solubility of both the highly lipophilic SF5-substrate and the necessary inorganic bases (e.g., Cs2CO3) without quenching the catalytic cycle[4].
Directed ortho-Lithiation: The Necessity of Mixed Solvent Systems
One of the most challenging transformations in fluorinated aromatic chemistry is the ortho-lithiation of SF5-arenes. The SF5 group acts as a competent leaving group at temperatures above -40 °C, leading to rapid decomposition[5]. Furthermore, strong bases like lithium tetramethylpiperidide (LiTMP) exhibit variable aggregation states depending on the solvent's polarity.
-
Pure THF vs. Mixed Solvents: In pure THF at -60 °C, the lithiation of pentafluorosulfanylbenzene (PhSF5) yields only 30% of the desired functionalized product due to competing decomposition pathways[5]. By transitioning to a non-polar/polar mixed solvent system—specifically THF/pentane (1:3)—the aggregation state of LiTMP is modulated. This precise solvation environment suppresses the elimination of the SF5 group and boosts the yield to 77%[5].
Oxidative Fluorination and Reagent Synthesis
When synthesizing SF5-arenes via oxidative fluorination (e.g., utilizing trichloroisocyanuric acid and potassium fluoride), the solubility of the fluoride source dictates the reaction rate. Acetonitrile (MeCN) is the preferred inert, polar aprotic solvent because it maximizes the effective concentration of dissolved fluoride anions (F⁻) without reacting with the highly reactive chlorotetrafluorosulfanyl intermediates[6].
Quantitative Data: Solvent Effects on SF5-Phenyl ortho-Lithiation
To illustrate the profound impact of solvent polarity and composition, the following table summarizes the optimization data for the ortho-silylation of pentafluorosulfanylbenzene using LiTMP and Me2SiHCl[5].
| Solvent System | Volumetric Ratio | Temperature (°C) | Yield (%) | Mechanistic Observation |
| THF | 100% | -78 | 20 | Poor conversion; base over-stabilized by polar solvent. |
| Et2O | 100% | -78 | N.D. | No reaction; insufficient solvation of LiTMP. |
| THF | 100% | -60 | 30 | Competing SF5 elimination begins due to high base reactivity. |
| THF / Pentane | 1:1 | -60 | 45 | Improved stability of the lithiated intermediate. |
| THF / Pentane | 1:3 | -60 | 77 | Optimal balance of basicity and intermediate stability. |
Visualizations of Solvent Workflows
Decision tree for solvent selection based on the reaction class of SF5-phenyl compounds.
Mechanistic impact of solvent polarity on the ortho-lithiation yield of SF5-arenes.
Experimental Protocols
Protocol 1: Negishi Cross-Coupling of 4-Bromo-1-(pentafluorosulfanyl)benzene
Objective: Synthesize alkyl-substituted SF5-arenes via Pd-catalyzed cross-coupling. Self-Validating Step: The strict use of dry THF ensures the stability of the moisture-sensitive alkylzinc reagent. If trace moisture is present in the solvent, rapid quenching occurs, visible as a sudden white precipitate (Zn(OH)2). This immediately alerts the operator to a solvent integrity failure before the catalyst is wasted.
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask under a strict inert argon atmosphere, charge 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 mmol) and Pd(dba)2 (0.02 mmol)[3].
-
Add a solution of SPhos ligand (0.04 mmol) dissolved in strictly anhydrous THF (5 mL)[3].
-
Stir the mixture at room temperature for 15 minutes to allow the active Pd(0)-SPhos complex to fully generate (solution will typically turn a deep red/orange).
-
Dropwise, add the alkylzinc bromide solution (1.2 mmol, typically 0.5 M in THF) via a syringe[3].
-
Elevate the reaction temperature to 50 °C and stir for 3 to 5 hours[2][3].
-
Monitor reaction progress by GC-MS. Upon complete consumption of the starting material, cool the vessel to room temperature.
-
Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.
Protocol 2: In situ ortho-Lithiation and Silylation of Pentafluorosulfanylbenzene
Objective: Regioselective functionalization of the ortho-position of PhSF5. Self-Validating Step: Temperature control is strictly maintained at -60 °C. A sudden color change to dark brown/black indicates thermal degradation and the irreversible loss of the SF5 group (fluoride elimination). This serves as an internal visual check for cryogenic temperature excursions.
Step-by-Step Methodology:
-
Prepare a mixed solvent system of anhydrous THF and anhydrous pentane in a 1:3 volumetric ratio[5]. Ensure both solvents are freshly distilled or passed through activated alumina.
-
In a dry Schlenk flask under nitrogen, dissolve pentafluorosulfanylbenzene (1.0 mmol) and the electrophile (Me2SiHCl, 10.0 mmol) in 10 mL of the THF/pentane (1:3) solvent mixture[5].
-
Cool the reaction vessel to strictly -60 °C using a cryogenic bath (e.g., dry ice/chloroform or a dedicated programmable cryocooler)[5].
-
Slowly add a freshly prepared solution of lithium tetramethylpiperidide (LiTMP, 5.0 mmol) dropwise over 30 minutes[5]. Critical Rationale: The presence of the electrophile during lithiation (in situ quench) is mandatory to trap the highly unstable ortho-lithiated species before decomposition occurs.
-
Maintain stirring at -60 °C for exactly 2 hours.
-
Quench the reaction at -60 °C with 2 mL of anhydrous methanol, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Partition the mixture between water and diethyl ether. Extract the aqueous layer twice with ether, dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure for subsequent purification.
References
-
[6] US8653302B2 - Processes for preparing poly(pentafluorosulfanyl)aromatic compounds. Google Patents. 6
-
[2] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry (via ResearchGate).2
-
[1] Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications.1
-
[5] In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. 5
-
[4] Automated, Capsule-Based Suzuki–Miyaura Cross Couplings. Synple Chem. 4
-
[3] Common side reactions in the synthesis of SF5-containing molecules. Benchchem. 3
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synplechem.com [synplechem.com]
- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8653302B2 - Processes for preparing poly(pentafluorosulfanyl)aromatic compounds - Google Patents [patents.google.com]
Scalable synthesis routes for pentafluoro-lambda6-sulfane derivatives
Application Note: Scalable Synthesis Routes for Pentafluoro- -sulfane (SF ) Derivatives
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Focus: Mechanistic causality, scalable workflows, and self-validating synthetic protocols for SF
Executive Summary: Overcoming the "Super CF " Bottleneck
The pentafluoro-
As process chemists, we cannot rely on hazardous batch-scale gas reactions for late-stage functionalization. Recent breakthroughs have fundamentally shifted this paradigm, enabling scalable synthesis through continuous flow chemistry[2], photoredox activation of inert SF
Mechanistic Pathways & Strategic Workflows
The selection of an SF
-
In Situ Generation & Telescoping (Flow Chemistry): Circumvents the storage of toxic SF
Cl by generating it on-demand from elemental sulfur (S ), trichloroisocyanuric acid (TCCA), and potassium fluoride (KF)[2]. -
Photoredox Activation of SF
: Utilizes the inert greenhouse gas SF . By employing highly reducing photocatalysts (e.g., Ir(ppy) ), the ultra-strong S–F bond is cleaved via single-electron reduction to generate the active SF radical[3]. -
Strain-Release & Leaving-Group Propagation: Leverages thermodynamic driving forces—such as the expulsion of a sulfonyl radical—to achieve ultra-fast (1-minute) conversions under UV light[4], or utilizes bench-stable SF
-substituted bicyclo[1.1.1]pentane (SF -BCP) intermediates for downstream coupling[5].
Logical workflow of scalable pentafluoro-lambda6-sulfane (SF5) synthesis and activation routes.
Quantitative Comparison of Scalable Routes
To guide route selection, the following table synthesizes the operational metrics of the primary methodologies discussed in this note.
| Synthesis Methodology | Reagent Source | Activation / Catalyst | Key Advantage | Typical Yield | Scalability |
| Continuous Flow Telescoping | S | Chemical (In situ) | Eliminates toxic gas inventory | 60–85% | High |
| Photoredox Activation | SF | Ir(ppy) | Uses non-toxic, cheap SF | 40–70% | Moderate |
| UV-Driven Allylic Addition | SF | 365 nm UV Light | 1-minute reaction time | 80–98% | Moderate |
| Strain-Release Functionalization | SF | Photoredox / Radical | Access to complex 3D bioisosteres | 50–80% | High |
Validated Experimental Protocols
Protocol A: On-Demand Continuous Flow Synthesis of SF Cl and Telescoped Addition
Objective: Safely generate SF
Mechanistic Rationale & Causality:
Batch generation of SF
Step-by-Step Methodology:
-
System Priming: Flush the dual-pump flow system with anhydrous acetonitrile (MeCN) at 0.5 mL/min to establish baseline pressure.
-
Reagent Stream A (Generation): Pump a suspension of S
(1.0 equiv), TCCA (1.5 equiv), and KF (6.0 equiv) in MeCN through a heated reactor zone (60 °C). -
Reagent Stream B (Consumption): Prepare a solution of the target alkyne (0.8 equiv) and Et
B (0.1 equiv, 1.0 M in hexane) in MeCN at -10 °C. -
Telescoping: Merge Stream A and Stream B at a T-mixer, directing the combined flow into a residence time unit (RTU) maintained at 0 °C for 15 minutes.
-
Quenching: Direct the final effluent into a stirred flask containing saturated aqueous NaHCO
to neutralize residual acid and unreacted active halogen species.
System Validation & Quality Control:
-
Inline Validation: Install an inline FlowIR probe directly after the Generation reactor (before the T-mixer). The system is validated when a stable S–F stretching frequency is observed at ~850–900 cm
. If this peak drops by >10%, the system must automatically divert the effluent to a waste/quench line to prevent unreacted S from contaminating the product stream.
Protocol B: Photoredox-Catalyzed Hydropentafluorosulfanylation using SF
Objective: Synthesize vinyl-SF
Mechanistic Rationale & Causality:
SF
Step-by-Step Methodology:
-
Preparation: In a thick-walled borosilicate pressure tube, add Ir(ppy)
(5 mol%), Hantzsch ester (1.2 equiv), and the target alkyne (e.g., 4-methoxyacetylene, 1.0 equiv) in anhydrous DMF. -
Degassing: Seal the tube with a septum and sparge the solution with Argon for 15 minutes to remove dissolved oxygen (which would quench the excited photocatalyst).
-
Pressurization: Replace the Argon line with an SF
line. Pressurize the vessel to 2.8 bar with SF gas. -
Irradiation: Irradiate the vessel using a 450 nm blue LED array. Maintain the reaction temperature at 25 °C using a cooling fan for 12–24 hours.
-
Workup: Vent the residual SF
safely. Dilute the mixture with diethyl ether, wash with brine to remove DMF, dry over MgSO , and purify via silica gel chromatography.
System Validation & Quality Control:
-
Photochemical Validation: Run a parallel control reaction wrapped completely in aluminum foil (dark control). The dark control must yield 0% conversion, validating that the reaction is strictly photochemically driven and not a result of background thermal reactivity.
-
Pressure Monitoring: A dedicated pressure gauge must show a gradual pressure drop corresponding to the stoichiometric consumption of SF
. A static pressure indicates catalyst poisoning or insufficient light penetration.
Protocol C: UV-Driven Radical Pentafluorosulfanylation of Allyl Sulfones
Objective: Rapid synthesis of SF
Mechanistic Rationale & Causality:
Direct allylic C–H functionalization with SF
Step-by-Step Methodology:
-
Setup: Dissolve the allyl sulfone substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in a quartz reaction vessel.
-
Gas Introduction: Cool the solution to -78 °C. Bubble SF
Cl gas (1.5 equiv) into the solution (Note: Perform strictly in a high-performance fume hood with appropriate scrubbing). -
Irradiation: Irradiate the cold solution with a 365 nm UV light source for exactly 1 minute.
-
Purification: Remove the light source, allow the vessel to warm to room temperature to vent excess SF
Cl into a KOH scrubber, and concentrate the solvent in vacuo.
System Validation & Quality Control:
-
NMR Validation: The reaction is self-validating via
F NMR. The disappearance of the sharp SF Cl peak and the immediate appearance of the characteristic AB spin system (typically an upfield quintet and a downfield doublet around +60 to +85 ppm) confirms complete conversion.
References
-
Recent advances in the synthesis of SF5-containing molecules Source: digitellinc.com URL:1
-
A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds Source: nih.gov URL:4
-
On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor Source: d-nb.info URL:2
-
Photoredox Catalytic Hydropentafluorosulfanylation of Alkynes by Sulfur Hexafluoride Source: chemrxiv.org URL:3
-
Strain‐Release Pentafluorosulfanylation and Tetrafluoro(aryl)sulfanylation of [1.1.1]Propellane: Reactivity and Structural Insight Source: researchgate.net URL:5
Sources
- 1. Recent advances in the synthesis of SF5-containing molecules - American Chemical Society [acs.digitellinc.com]
- 2. d-nb.info [d-nb.info]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane
Welcome to the Technical Support Center. The pentafluorosulfanyl (–SF₅) group is highly sought after in drug development due to its "super-trifluoromethyl" properties, offering superior electronegativity, lipophilicity, and metabolic stability. However, synthesizing (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane presents unique steric and electronic challenges.
As a Senior Application Scientist, I have designed this guide to provide a self-validating framework for troubleshooting and optimizing the modern two-step Umemoto synthesis[1]. By understanding the mechanistic causality behind each reagent and condition, you can significantly improve your isolated yields.
Mechanistic Workflow
The synthesis relies on a two-step sequence: an initial oxidative chlorofluorination to form an intermediate arylsulfur chlorotetrafluoride, followed by a targeted Cl–F halogen exchange[2].
Figure 1: Two-step synthetic workflow for (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane.
Troubleshooting & FAQs
Q1: My yield of the intermediate (2,4-difluorophenyl)sulfur chlorotetrafluoride (Step 1) is consistently below 50%. What is the mechanistic cause, and how can I improve it? A1: The primary cause of low yield in Step 1 is poor mass transfer of chlorine gas and the presence of trace moisture. The reaction relies on the in situ generation of reactive fluorinating species from Cl₂ and an alkali metal fluoride (like KF). If the KF is hydrated, it leads to the irreversible hydrolysis of the highly sensitive sulfur chlorotetrafluoride intermediate. Solution: Ensure the use of spray-dried, rigorously anhydrous KF[3]. To resolve mass transfer issues associated with Cl₂ gas, substitute it with Trichloroisocyanuric acid (TCCA). TCCA acts as an easy-to-handle solid chlorinating agent, which, when combined with KF and a catalytic acid, significantly improves the generation of the key ArSF₄Cl intermediate and enhances scalability[4].
Q2: During the Cl–F exchange (Step 2), I observe significant degradation and low conversion to the final pentafluoro-λ⁶-sulfane. Which fluoride source is optimal? A2: The S–Cl bond in the ArSF₄Cl intermediate must be activated by a Lewis acidic fluoride source to facilitate the final halogen exchange[4]. Traditional methods utilizing ZnF₂ or HF often require harsh conditions that can degrade electron-deficient substrates like the 2,4-difluorophenyl derivative[1]. Solution: Switch to silver-based fluoride sources. AgF and AgBF₄ provide milder, more targeted activation of the S–Cl bond[5]. Alternatively, utilizing Ag₂CO₃ induces a highly efficient Cl–F exchange via a self-immolative mechanism. This remarkable approach does not require an external fluoride source, as it leverages the fluorine atoms present in the intermediate, minimizing side reactions and boosting yields for fluorinated arenes[3][5].
Q3: How do I prevent unwanted electrophilic aromatic chlorination during Step 1? A3: While the 2,4-difluorophenyl ring is electron-deficient (which naturally retards electrophilic aromatic substitution), excess Cl₂ or elevated temperatures can still lead to ring chlorination[6]. Solution: Maintain the reaction strictly between 0 °C and room temperature. Monitor the reaction via ¹⁹F-NMR; the disappearance of the disulfide/thiol precursor and the appearance of the characteristic SF₄Cl multiplet will indicate completion, allowing you to quench the reaction before over-oxidation occurs[3][6].
Optimized Experimental Protocols
The following self-validating protocols are engineered to maximize yield by strictly controlling the reaction environment.
Step 1: Synthesis of (2,4-Difluorophenyl)sulfur chlorotetrafluoride
-
Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried fluoropolymer (FEP) reactor with bis(2,4-difluorophenyl) disulfide (1.0 equiv), rigorously anhydrous spray-dried KF (9.0 equiv), and anhydrous acetonitrile[3]. (Note: Glass reactors must be avoided as HF byproducts will etch the glass and introduce water).
-
Chlorination: Cool the reactor in an ice/water bath (0 °C). Slowly bubble Cl₂ gas through the stirred mixture for 5–10 minutes. Alternatively, for better mass transfer, add solid TCCA in portions[3][4].
-
Reaction: Seal the FEP reactor and allow the mixture to warm to room temperature, stirring for 12–24 hours[3].
-
Isolation: Filter the suspension under an inert N₂ atmosphere using a PP/ETFE filter to remove insoluble potassium salts. Wash the residue with cold hexane or acetonitrile[3].
-
Concentration: Evaporate the solvent in vacuo at low temperature to yield the crude (2,4-difluorophenyl)sulfur chlorotetrafluoride. Validate via ¹⁹F-NMR. The intermediate must be stored under inert conditions and used immediately in Step 2[3].
Step 2: Synthesis of (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane via Ag₂CO₃
-
Preparation: In a glovebox, weigh the crude (2,4-difluorophenyl)sulfur chlorotetrafluoride (1.0 equiv) and Ag₂CO₃ (0.5 equiv) into an FEP bottle equipped with a magnetic stir bar[3].
-
Solvent Addition: Add anhydrous CH₂Cl₂ to the mixture[3].
-
Exchange Reaction: Seal the vessel and stir at room temperature (or heat gently to 70 °C if utilizing a solvent-free or high-boiling solvent system) for 12–72 hours[3]. Monitor by ¹⁹F-NMR for the collapse of the SF₄Cl multiplet into the characteristic AB₄ spin system of the SF₅ group.
-
Purification: Dilute with CH₂Cl₂, filter through a pad of Kieselguhr (Celite) to remove silver salts, and concentrate the filtrate in an ice bath[3]. Purify the crude product via silica gel chromatography (eluting with pentane/CH₂Cl₂) to isolate the pure (2,4-Difluorophenyl)-pentafluoro-λ⁶-sulfane[3].
Quantitative Data: Reagent Efficacy
The selection of the fluoride source in Step 2 dictates the reaction trajectory. Below is a comparative analysis of standard reagents for the Cl-F exchange step.
| Fluoride Source | Reaction Conditions | Relative Yield Profile | Mechanistic Advantage |
| ZnF₂ | 120 °C, 24 h | Moderate | Low cost, traditional Lewis acid activation[1]. |
| HF (Liquid) | 0 °C to RT | Moderate to High | High atom economy, but highly hazardous and requires specialized infrastructure[1][7]. |
| AgF / AgBF₄ | RT to 60 °C | High | Mild, highly targeted activation of the S-Cl bond via Ag⁺[5]. |
| Ag₂CO₃ | RT to 70 °C | Very High | Self-immolative Cl-F exchange; no external F⁻ needed, ideal for electron-deficient rings[3][5]. |
References
-
Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues... - Beilstein Journal of Organic Chemistry.
-
Discovery of practical production processes for arylsulfur pentafluorides... (Graphical Abstract) - Beilstein Journals. 1
-
Fluorine and sulfur- an old combination with a new lease of life - Scientific Update. 4
-
Process for the synthesis of aryl sulfurpentafluorides - Google Patents (US20040249209A1). 6
-
The Synthesis of Aryl Sulfurpentafluorides: A Technical Guide - Benchchem. 2
-
Electronic Supplementary Information - RSC.org. 3
-
Arylsulfur Pentafluorides - Journal of the American Chemical Society. 7
-
(Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - MPG.PuRe. 5
Sources
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. US20040249209A1 - Process for the synthesis of aryl sulfurpentafluorides - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
SF5 Synthesis Support Center: Overcoming Steric & Electronic Barriers
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting SF5-Group Substitution & Functionalization
Welcome to the SF5 Technical Hub
You are likely here because your reaction stalled, or you recovered starting material despite using "standard" conditions. Working with the pentafluorosulfanyl (SF₅) group—often called "Super-Trifluoromethyl"—requires a fundamental shift in how you approach steric bulk and electronic withdrawal.
This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental bottlenecks.
Module 1: The "Steric Wall" – Why Standard Protocols Fail
Before troubleshooting your reaction, you must quantify the obstacle. The SF₅ group is not just "big"; it is a rigid, octahedral barrier. Unlike a tert-butyl group, which can rotate to relieve strain, the SF₅ group presents a wall of fluorine atoms that repels incoming nucleophiles and disrupts catalyst coordination spheres.
Comparative Steric & Electronic Data
| Parameter | Fluorine (F) | Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) | tert-Butyl (t-Bu) |
| Geometry | Sphere | Tetrahedral | Octahedral | Tetrahedral |
| Volume (ų) | 5.8 | 34.6 | 55.4 | 76.9 |
| Field Inductive Effect ( | 0.54 | 0.39 | 0.55 | -0.01 |
| Resonance Effect ( | -0.34 | 0.10 | 0.11 | -0.16 |
| Key Challenge | High electronegativity | Moderate sterics | High sterics + High electronegativity | High sterics |
Data compiled from Pascali et al. and Savoie et al. (See References 1, 2).
Visualization: The Steric Hierarchy
The following diagram illustrates the relative steric demand and the "Cone of Exclusion" that prevents standard ligand coordination.
Figure 1: Relative steric volumes of common fluorinated groups. Note that while t-Butyl is larger, SF5's rigidity and electron density create a unique "repulsive" steric effect.
Module 2: Troubleshooting Radical Additions (The "Dolbier" Protocol)
The most common entry point for SF₅ chemistry is the radical addition of SF₅Cl to alkenes or alkynes. This reaction frequently fails due to improper initiation or termination.
The Protocol: Et₃B-Initiated Addition Standard Reference: Dolbier et al. (Ref 3)
-
Setup: Flame-dried glassware, Argon atmosphere. Critical: Use a solvent like Hexane or CH₂Cl₂.
-
Cooling: Cool substrate (alkene/alkyne) to -78°C (or -40°C for sluggish substrates).
-
SF₅Cl Addition: Condense SF₅Cl gas (b.p. -21°C) into the flask. Use 1.1–1.2 equivalents.
-
Initiation: Add Et₃B (1M in hexanes) dropwise. 0.1–0.2 equivalents are usually sufficient.[1]
-
Warm-up: Allow to warm to RT slowly over 2-3 hours.
Troubleshooting Q&A
Q: My reaction turned into a black tar/polymer. What happened? A: You likely had a "runaway" radical chain.
-
Cause: The concentration of the radical intermediate was too high, favoring polymerization over the capture of the Cl atom from SF₅Cl.
-
Fix: Dilute your reaction mixture (0.1 M or lower). Ensure the temperature is kept low (-78°C) during the initiation phase to slow down propagation rates relative to chain transfer.
Q: I recovered 90% starting material. The Et₃B didn't work. A: Et₃B requires trace oxygen to generate the ethyl radical that starts the chain.
-
Cause: Your Argon line might be too good. If the system is rigorously oxygen-free, Et₃B is inert.
-
Fix: Do not sparge your solvent with Argon for an hour. Simply purge the headspace. The trace oxygen dissolved in analytical-grade hexane is usually sufficient. Alternatively, inject a defined volume of dry air (e.g., 1-2 mL) via syringe if using strictly degassed solvents.
Q: I see a mixture of the target product and a "dimer" (2:1 adduct). A: This is a steric/concentration issue.
-
Mechanism: The intermediate carbon-centered radical attacked another alkene molecule instead of abstracting Cl from SF₅Cl.
-
Fix: Increase the equivalents of SF₅Cl (to 1.5 eq) to make the Cl-abstraction statistically more probable than alkene attack.
Module 3: Overcoming Ortho-Substitution Barriers
Attempting to functionalize an aromatic ring ortho to an SF₅ group (e.g., Suzuki or Buchwald-Hartwig coupling) is notoriously difficult due to the "F-Wall" described in Module 1.
The Solution: Ligand Engineering Standard ligands (PPh₃, dppf) will fail. You need ligands that are bulky (to support the active Pd(0) species) but electron-rich enough to force oxidative addition.
Recommended Ligand: P(t-Bu)₃ or SPhos Recent work (Ref 4) indicates that for sterically hindered SF₅-couplings, tri-tert-butylphosphine (P(t-Bu)₃) is superior.
Workflow: Ortho-Functionalization Decision Tree
Figure 2: Ligand selection strategy for Palladium-catalyzed coupling ortho to an SF5 group.
Module 4: The Elimination Trap (Post-Functionalization)
Scenario: You have successfully added SF₅Cl to a terminal alkene. You now have R-CH(SF₅)-CH₂-Cl. You want to substitute the Cl with a nucleophile (e.g., -OH, -NH₂).
The Problem:
The SF₅ group is strongly electron-withdrawing (
-
Result: Most basic nucleophiles will act as bases, triggering E2 or E1cb elimination to form the vinyl-SF₅ species (R-C(SF₅)=CH₂) rather than the substitution product.
Troubleshooting Guide:
-
If you WANT the Vinyl-SF₅ (Elimination):
-
Use t-BuOK or DBU in THF. The elimination is rapid and quantitative due to the acidity induced by SF₅.
-
-
If you WANT Substitution (SN2):
-
Avoid strong bases. Use non-basic nucleophiles (e.g., Azide, Cyanide, Thiolates).
-
Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity without increasing basicity.
-
Steric Approach: If the nucleophile is bulky, SN2 is impossible next to SF₅. You must redesign the synthesis to install the nucleophile before the SF₅ group or use a radical intermediate.
-
References
-
Pascali, G., et al. (2019). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Review of its Application and Synthesis. Chemistry – A European Journal.
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[2] Chemical Reviews, 115(2), 1130–1190.
-
Dolbier, W. R., et al. (2002).[3] New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents into Aliphatic Organic Compounds.[3][4] Organic Letters, 4(17), 3013–3015.[4]
-
Mokhtari, B., et al. (2024).[5] Palladium-Catalyzed Cross-Coupling of Enamides with Sterically Hindered α-Bromocarbonyls. Chemical Communications.
-
Gilbert, A., et al. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes.[1][6][7] Beilstein Journal of Organic Chemistry.[1][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 4. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Correction: Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
🔬 Technical Support Center: Fluorinated Sulfur Purification
Topic: Purification strategies for fluorinated sulfur compounds Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)
Status: ● Operational Current Wait Time: 0 min Ticket ID: PUR-SF-2024-X9
Welcome to the Fluorinated Sulfur Purification Support Center. As Senior Application Scientists, we understand that introducing fluorine into sulfur motifs (SF₅, SCF₃, SO₂F) creates unique physicochemical paradoxes. These compounds are often hyper-lipophilic yet hydrolytically sensitive, or volatile yet high-boiling relative to their molecular weight.
This guide bypasses standard textbook advice to address the specific "pain points" of isolating fluorinated sulfur species.
📋 Triage: Select Your Issue
| Symptom | Probable Cause | Jump To |
| "My product vanishes on the rotavap." | Volatility of low-MW sulfonyl fluorides/SF₅. | |
| "I can't separate product from starting material." | Insufficient lipophilicity contrast (The Fluorine Effect). | |
| "My compound decomposes on the column." | Silica acidity/Lewis acid sensitivity. | |
| "My NMR shows broad HF peaks or etching." | Residual inorganic fluorides. |
Module 1: Volatility Management (SF₅ & SuFEx)
User Query: "I synthesized a vinyl sulfonyl fluoride (or an SF₅-chloride precursor), but my yield dropped by 40% after solvent removal. Where did it go?"
🧪 The Diagnosis
Fluorinated sulfur compounds, particularly low molecular weight sulfonyl fluorides (SuFEx reagents) and pentafluorosulfanyl (SF₅) halides, possess weak intermolecular forces due to the low polarizability of fluorine shells. This results in anomalously high volatility .
-
Example: Pentafluorosulfanyl chloride (SF₅Cl) is a gas at room temperature (bp -10 °C), and its adducts can sublime easily.
-
Risk Factor: Standard high-vacuum rotary evaporation often pulls these products into the cold trap.
🛠️ Troubleshooting Protocol: The "Cold-Finger" Method
Do NOT use a standard rotavap for compounds with MW < 200 containing SF₅ or SO₂F groups unless verified non-volatile.
-
Atmospheric Pressure Concentration: Remove bulk low-boiling solvents (DCM, Pentane) via a Vigreux column at atmospheric pressure, not vacuum.
-
Kugelrohr Distillation:
-
Setup: Use a Kugelrohr oven for gentle, short-path distillation.
-
Cooling: The receiving bulb must be cooled to -78 °C (Dry ice/Acetone).
-
Vacuum: Apply mild vacuum (10–20 mbar) only after cooling the receiver.
-
-
Sublimation Check: If your SF₅ compound is a solid, check the condenser for crystal formation. If observed, switch to sublimation as the primary purification method.
Module 2: Chromatographic Strategies
User Query: "My trifluoromethylthiolated (SCF₃) product co-elutes with the aryl iodide starting material on silica. How do I separate them?"
🧪 The Diagnosis
The "Fluorine Effect" is deceptive. While SCF₃ and SF₅ groups are electron-withdrawing, they are also hyper-lipophilic .
-
Hansch
Constants:-
-SMe: 0.61
-
-SCF₃: 1.44 (More lipophilic than -CF₃!)[1]
-
-SF₅: 1.51 On normal phase silica (NP-LC), this lipophilicity often causes fluorinated products to run dangerously close to non-polar starting materials (like aryl halides).
-
🛠️ Protocol A: The "Fluorous" Switch (F-SPE)
If your molecule contains a perfluoroalkyl chain or if you can tag it, Fluorous Solid-Phase Extraction (F-SPE) is the gold standard. It separates based on fluorine content, not polarity.
Figure 1: Workflow for Fluorous Solid-Phase Extraction (F-SPE). This technique exploits the 'fluorophilic' nature of the stationary phase to retain fluorinated species while washing away organic impurities.
🛠️ Protocol B: Silver Nitrate Impregnated Silica
If F-SPE is unavailable and you are separating an SCF₃-alkene from an alkane/arene:
-
Prepare Ag-Silica: Mix silica gel with 10% w/w AgNO₃ solution, rotavap to dryness in the dark.
-
Mechanism: Ag(I) coordinates reversibly with
-systems. The electron-withdrawing nature of SCF₃/SF₅ alters this coordination strength compared to non-fluorinated analogs, often creating the necessary separation window.
Module 3: Stability Protocols
User Query: "I'm using SuFEx chemistry. My sulfonyl fluoride is stable in the flask but decomposes to the sulfonic acid on the column."
🧪 The Diagnosis
While sulfonyl fluorides (SO₂F) are more stable than sulfonyl chlorides, they are not invincible.
-
Acidic Silica: Commercial silica gel is slightly acidic (pH 6.5–7.0, but local Lewis acid sites exist). This can catalyze hydrolysis or elimination reactions.[2]
-
Nucleophilic Attack: In the presence of wet methanol (common eluent), silica surface silanols can act as nucleophiles.
🛠️ Troubleshooting Guide: Silica Deactivation
Do NOT use untreated silica for sensitive S(VI)-F compounds.
| Method | Protocol | Best For |
| Triethylamine (TEA) Pass | Flush column with 1% TEA in Hexane before loading. Add 0.5% TEA to eluent. | Acid-sensitive SuFEx reagents. |
| Neutral Alumina | Switch stationary phase to Brockmann Grade III Neutral Alumina. | Compounds that streak/tail on silica.[2][3] |
| Rapid Filtration | Use a short plug (pad) of silica instead of a full column. Elute < 5 mins. | Removing baseline tars without prolonged exposure. |
Module 4: Impurity Scavenging
User Query: "My NMR spectrum is clean, but the baseline is wavy and the glass is etching. I suspect HF or inorganic fluorides."
🧪 The Diagnosis
Reactions involving AgSCF₃, TBAF, or fluorinating agents often leave residual inorganic fluoride salts (AgF, bifluoride HF₂⁻). These are cytotoxic and can degrade glassware/equipment.
🛠️ Protocol: The Calcium Crash
Standard aqueous washes often fail to remove lipophilic ion pairs. Use the Calcium Precipitation method.[4]
-
Dilution: Dilute the organic reaction mixture with Ethyl Acetate.
-
The Crash: Add a saturated aqueous solution of CaCl₂ .
-
Filtration: Filter the biphasic mixture through a Celite pad to remove the fine CaF₂ precipitate.
-
Separation: Proceed with standard aqueous workup.
Module 5: Purification Decision Matrix
Use this logic flow to determine the safest purification route for your specific compound.
Figure 2: Decision tree for selecting the optimal purification strategy based on molecular weight, fluorine content, and chemical stability.
📚 References
-
Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck KGaA. Link
-
Zhang, W., & Lu, Y. (2006).[8] Automation of fluorous solid-phase extraction for parallel synthesis. Journal of Combinatorial Chemistry, 8(6), 890-896.[8] Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[6] Chemical Reviews, 115(2), 1130–1190. (Contextual grounding on SF5 stability and volatility).
-
Barata-Vallejo, S., et al. (2017). Formation of C–SCF3 Bonds through Direct Trifluoromethylthiolation.[7] Chemistry – A European Journal. Link
-
Luo, Q., et al. (2023). Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds. US Patent Application 20230029807A1. Link
-
BenchChem. Troubleshooting HPLC Analysis of Fluorinated Piperidines. (General guidance on fluorinated compound tailing). Link
Sources
- 1. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Automation of fluorous solid-phase extraction for parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization of SF5-Difluorophenyl Compounds in Polar Solvents
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pentafluorosulfanyl (SF5)-difluorophenyl compounds. The unique physicochemical properties of the SF5 group, while beneficial for metabolic stability and target binding, frequently lead to poor solubility in aqueous and polar solvent systems, a significant hurdle in pharmaceutical development. This document provides a structured approach to understanding, troubleshooting, and overcoming these challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with these challenging compounds.
Q1: Why are SF5-difluorophenyl compounds often poorly soluble in polar solvents like water?
A: The poor solubility is primarily driven by the pentafluorosulfanyl (SF5) group itself. While highly electronegative, the SF5 group is exceptionally lipophilic (fat-loving), often more so than its trifluoromethyl (CF3) analog.[1][2][3] This lipophilicity, combined with the rigid and planar nature of the difluorophenyl ring, promotes strong crystal lattice interactions. Overcoming these strong intermolecular forces and solvating the highly lipophilic moiety in a polar solvent requires significant energy, resulting in low aqueous solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A: Understanding this distinction is critical for experimental design and data interpretation.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature and pressure when the system has reached equilibrium.[4][5] It is the most accurate measure for pre-formulation and biopharmaceutical assessment.
-
Kinetic Solubility is measured under non-equilibrium conditions. Typically, a compound is first dissolved in a highly soluble organic solvent (like DMSO) and then diluted into an aqueous buffer.[6][7] Precipitation can occur, and the measured concentration of the dissolved compound is the kinetic solubility. It is often higher than the thermodynamic solubility because it can form a temporary, supersaturated solution.[5] Field Insight: Use kinetic solubility assays for high-throughput screening in early discovery to quickly rank compounds. However, for lead optimization and pre-formulation, measuring thermodynamic solubility is essential as it better predicts in-vivo behavior.[7]
Q3: My compound's solubility values are inconsistent between batches. What could be the cause?
A: Inconsistent solubility is a classic indicator of issues with the solid-state form of your compound.[8] The two most common culprits are:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, therefore, a different solubility.[8][9]
-
Amorphous vs. Crystalline State: Your compound may be precipitating into a disordered, amorphous form in some experiments and a more stable, ordered crystalline form in others. Amorphous material is in a higher energy state and is almost always more soluble than its crystalline counterpart, but it is also less stable.[10][11] Actionable Advice: Always characterize the solid state of your starting material and any precipitate formed during the experiment using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[8]
Q4: Can I simply adjust the pH to improve solubility?
A: This strategy is only effective if your SF5-difluorophenyl compound contains an ionizable functional group (a weak acid or a weak base).[12] For a weakly basic compound (e.g., containing an amine), decreasing the pH below its pKa will protonate it, creating a more soluble salt.[13][14] Conversely, for a weakly acidic compound (e.g., containing a carboxylic acid or phenol), increasing the pH above its pKa will deprotonate it, also forming a more soluble salt.[15][16] If the molecule is neutral with no ionizable groups, pH modification will have a negligible effect on its intrinsic solubility.[13]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| "My compound 'crashes out' of solution immediately upon dilution from a DMSO stock into an aqueous buffer." | You have likely exceeded the kinetic solubility limit of the compound in the final solvent mixture. The rapid change from a favorable organic solvent to an unfavorable aqueous environment induces immediate precipitation.[6] | 1. Decrease the Final Concentration: Your target concentration may be too high. 2. Increase Cosolvent Percentage: The final percentage of DMSO may be too low. Increase the proportion of the organic cosolvent in the final mixture.[17] 3. Use a Slower Addition Method: Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that trigger precipitation. |
| "A cosolvent screen with Ethanol, Propylene Glycol, and PEG 400 yielded only marginal solubility improvement." | 1. Sub-optimal Cosolvent Choice: The polarity change induced by these cosolvents may not be sufficient to solvate the highly lipophilic SF5-aryl moiety.[18] 2. Crystal Lattice Energy Dominates: The energy required to break the crystal lattice may be too high for cosolvency alone to overcome. | 1. Try Surfactants: Use a surfactant like Polysorbate 80 (Tween® 80) or Sodium Lauryl Sulfate (SLS) above its critical micelle concentration. These form micelles that can encapsulate the hydrophobic compound in their core, dramatically increasing apparent solubility.[19][20][21] 2. Explore Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity that can form an inclusion complex with your compound, shielding the lipophilic part from water.[20] |
| "Heating the solution improves solubility, but the compound precipitates again upon cooling." | This is expected behavior for compounds with an endothermic heat of solution, where solubility increases with temperature.[22][23] The cooled solution is supersaturated, a thermodynamically unstable state, leading to precipitation as the system returns to equilibrium at the lower temperature. | This indicates that a temperature-based strategy is not viable for creating a stable solution at room temperature. Focus on formulation strategies: 1. Amorphous Solid Dispersions: Create a solid dispersion with a polymer (e.g., HPMCAS, PVP). This traps the drug in a high-energy amorphous state, preventing crystallization and enhancing both solubility and dissolution rate.[10][24] 2. Lipid-Based Formulations: If intended for oral delivery, formulating the compound in lipid excipients can improve solubilization in the dosage form and maintain it within the gastrointestinal tract.[25][26] |
| "Solubility seems to decrease when I add a small amount of cosolvent." | While uncommon, this can occur. The addition of a cosolvent can sometimes disrupt the structure of water in a way that initially decreases the solubility of a hydrophobic compound before the polarity-reducing effects take over at higher cosolvent concentrations. In surfactant solutions, some cosolvents can decrease the solubilization capacity of micelles. | This is a complex phenomenon. The best approach is to perform a full-range cosolvent titration (e.g., from 0% to 50% cosolvent) to understand the complete solubility profile. The initial dip may be followed by a significant increase at higher concentrations. |
Experimental Protocols & Workflows
Workflow for Systematic Solubility Optimization
This workflow provides a logical progression from initial assessment to advanced formulation.
Caption: Systematic workflow for solubility assessment and enhancement.
Protocol 1: Equilibrium (Thermodynamic) Solubility Measurement
This protocol, often called the "shake-flask" method, determines the true thermodynamic solubility.
-
Preparation: Add an excess amount of the solid SF5-difluorophenyl compound to a known volume of the desired polar solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. "Excess" means enough solid remains visible after the experiment.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. This extended time is crucial to ensure the solution reaches equilibrium.[4]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high readings.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Validation: Visually inspect the remaining solid in the vial. If no solid is present, the initial amount was insufficient, and the experiment must be repeated with more compound. It is also best practice to analyze the solid residue by PXRD to check for any phase transitions during the experiment.[6]
Troubleshooting Decision Tree for Low Solubility
Use this diagram to diagnose and address solubility issues systematically.
Caption: Decision tree for troubleshooting poor solubility.
Data Summary Tables
Table 1: Properties of Common Pharmaceutical Cosolvents
This table helps in selecting an appropriate cosolvent based on its properties. Cosolvents work by reducing the overall polarity of the aqueous solvent, thereby lowering the energy penalty for solvating a lipophilic compound.[17][27]
| Cosolvent | Dielectric Constant (20°C) | Polarity Index | Key Characteristics |
| Water | 80.1 | 10.2 | Highly polar, universal biological solvent. |
| Propylene Glycol (PG) | 32.0 | 6.8 | Common vehicle for oral and injectable formulations.[20] |
| Ethanol | 24.3 | 5.2 | Potent solubilizer, but can have biological effects.[20] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 6.1 | Low toxicity, widely used in various formulations.[19] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | Excellent solubilizer, primarily for in-vitro stock solutions. |
Table 2: Hypothetical Solubility Data for "SF5-Compound-A"
This table illustrates how different optimization strategies can impact the solubility of a model SF5-difluorophenyl compound.
| Condition | Measured Solubility (µg/mL) | Fold Increase (vs. Buffer) | Rationale |
| PBS, pH 7.4 (Thermodynamic) | 0.2 | 1x | Baseline intrinsic solubility in aqueous buffer. |
| 10% Ethanol in PBS | 2.5 | 12.5x | Ethanol reduces solvent polarity, favoring solubilization.[28] |
| 10% PEG 400 in PBS | 3.1 | 15.5x | PEG 400 acts as an effective cosolvent.[19] |
| 1% Polysorbate 80 in PBS | 25.8 | 129x | Micellar encapsulation of the hydrophobic compound.[21] |
| 5% HP-β-Cyclodextrin in PBS | 42.1 | 210.5x | Inclusion complex formation shields the lipophilic moiety.[20] |
References
- The Pentafluorosulfanyl Group (SF5). Rowan.
- 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Protheragen.
- Cosolvent. Wikipedia.
- Solubilizer Excipients. Protheragen.
- Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegrad
- Excipients for Solubility and Bioavailability Enhancement.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Excipients for solubility and bioavailability enhancement.
- Thermodynamic vs. kinetic solubility: Knowing which is which.
- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews (RSC Publishing).
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC.
- Excipients for Solubility Enhancement of Parenteral Formul
- Pentafluorosulfanyl group: an emerging tool in optoelectronic m
- Cosolvent – Knowledge and References. Taylor & Francis.
- How to improve the bioavailability of drugs using fluorinated pharmaceutical intermedi
- Kinetic versus thermodynamic solubility tempt
- Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed.
- The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- Characterizing Polymorphs and Amorphous Form. News-Medical.Net.
- 8.11 pH and Solubility. AP Chemistry.
- Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Temperature Effects on Solubility. Chemistry LibreTexts.
- Effect of Temperature and Solvent on Solubility. Pressbooks.
- 17.6 pH Effects on Solubility. Chad's Prep®.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption.
- Amorphization of Poorly W
- Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- 13.4 Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
- pH and solubility (video). Khan Academy.
- What factors affect solubility?
- PH and Solvent Effect on Drug Solubility. SlideShare.
- Effect of pH on Solubility — Overview & Examples. Expii.
- Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed.
- (PDF) “The Solid State Amorphization of Poorly Water Soluble Drugs”.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Beilstein Journal of Organic Chemistry.
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- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
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- 5. researchgate.net [researchgate.net]
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Minimizing side reactions during SF5-arene functionalization
SF5-Arene Functionalization: Troubleshooting & Technical Support Center
Welcome to the Technical Support Center for Pentafluorosulfanyl (SF₅) chemistry. The SF₅ group is a highly lipophilic, electron-withdrawing bioisostere of the CF₃ group, making it an increasingly critical structural motif in drug development and materials science. However, its unique steric bulk and profound electronic demands often lead to unexpected side reactions during synthesis and downstream functionalization.
This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you minimize side products and optimize your yields.
Workflow & Common Failure Points
Figure 1: Workflow of SF5-arene synthesis and functionalization, highlighting side reactions.
Section 1: Troubleshooting FAQs
Q1: During the synthesis of my SF₅-arene from an arenedisulfide, I am observing significant formation of sulfonyl fluorides (Ar-SO₂F). How do I prevent this? A1: The conversion of arenedisulfides to pentafluorosulfanylarenes typically proceeds through an arenesulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate via oxidative nucleophilic fluorination. The causality of your issue lies in the oxidation state of this intermediate. While the final S(VI) SF₅ species is exceptionally stable, the highly reactive Ar-SF₄Cl intermediate is extremely sensitive to moisture. Trace water reacts rapidly with the intermediate to liberate HF and HCl, inadvertently oxidizing the sulfur center to a sulfonyl fluoride (Ar-SO₂F) [1][2]. Resolution: Ensure a rigorously anhydrous environment. Use flame-dried glassware, anhydrous solvents, and strictly dry potassium fluoride (KF). If using chlorine gas (Cl₂), pass it through a drying tube (e.g., Drierite or P₂O₅) prior to introduction into the reaction mixture.
Q2: I am performing an SₙAr thiolation on a nitro-(pentafluorosulfanyl)benzene using potassium n-octanethiolate, but I am getting poor yields due to the formation of dioctyldisulfide. How can I suppress this side reaction? A2: This is a known issue driven by the redox properties of the reaction mixture. Thiols and thiolates are easily oxidized to disulfides in the presence of strong electron-deficient nitroaromatics or trace atmospheric oxygen. Because the SₙAr displacement of the nitro group by the thiolate is competing with the oxidative dimerization of the thiolate, slower SₙAr rates lead to higher disulfide accumulation [3]. Resolution: To kinetically favor the SₙAr pathway over oxidative dimerization, invert the stoichiometry. Utilize a 2-fold excess of the nitro-(pentafluorosulfanyl)benzene relative to the thiolate. This ensures the thiolate is rapidly consumed by the electrophile, minimizing the unbound thiolate available for disulfide formation.
Q3: When attempting a Pd-catalyzed Mizoroki-Heck cross-coupling of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate with methyl methacrylate, I obtain a mixture of two isomers instead of a single product. Why is this happening? A3: The pentafluorosulfanyl group is profoundly electron-withdrawing (strongly inductive and moderately resonance-withdrawing). In Heck-type couplings, the regioselectivity of the migratory insertion of the alkene into the Pd-aryl bond is dictated by both sterics and electronics. While coupling with simple styrenes yields exclusively the trans-isomer, coupling with electron-deficient or sterically hindered alkenes like methyl methacrylate disrupts the standard insertion preference [4]. This results in a mixture of methyl 2-methyl-3-[4-(pentafluorosulfanyl)phenyl]prop-2-enoate and methyl 2-{[4-(pentafluorosulfanyl)phenyl]methyl}prop-2-enoate (typically in a 1:2 ratio) [5]. Resolution: If strict regiocontrol is required, consider alternative cross-coupling strategies (e.g., Suzuki-Miyaura coupling with pre-functionalized vinyl boronic acids) rather than Heck couplings for methacrylates. If you must use Heck conditions, switching the solvent to an ionic liquid like [BMIM][BF₄] can improve overall conversion, though isomer ratios will still require chromatographic separation.
Section 2: Quantitative Data & Reaction Optimization
To assist in your experimental design, the following table summarizes the expected yields and major side products for common SF₅-arene functionalization pathways, alongside validated mitigation strategies.
| Reaction Class | Substrate | Reagents & Conditions | Target Product Yield | Major Side Product (Yield) | Mitigation Strategy |
| SₙAr (Thiolation) | 4-Nitro-1-(SF₅)benzene | n-Octanethiol (1 eq), t-BuOK, DMF | ~59% | Dioctyldisulfide (19%) | Use 2.0 eq of SF₅-arene to rapidly consume thiolate. |
| SₙAr (Bromination) | 1-Methoxy-4-(SF₅)benzene | Br₂ (excess), Fe powder | 81% | Overbrominated arene (<1%) | None required; the SF₅ group naturally deactivates the ring, preventing overbromination. |
| Heck Coupling | 4-SF₅-Ph-N₂⁺ BF₄⁻ | Methyl methacrylate, Pd(OAc)₂, EtOH, RT | 26% (Isomer 1) | Isomer 2 (52%) | Use styrene instead for >95% trans-selectivity, or utilize Suzuki coupling. |
| Oxidative Fluorination | Diaryl disulfide | Cl₂, KF, MeCN, 0°C | 85% (ArSF₄Cl) | Ar-SO₂F (Hydrolysis) | Maintain strictly anhydrous conditions; dry KF under vacuum at 150°C. |
Section 3: Self-Validating Experimental Protocol
Protocol: Regioselective SₙAr Thiolation of Nitro-(pentafluorosulfanyl)benzene This protocol outlines the synthesis of SF₅-containing aryl sulfides while explicitly suppressing disulfide side-product formation. The self-validating nature of this protocol relies on visual colorimetric cues and stoichiometric control.
Materials Required:
-
4-Nitro-1-(pentafluorosulfanyl)benzene (Electrophile)
-
n-Octanethiol (Nucleophile)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation of the Thiolate (In Situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve n-octanethiol (1.0 mmol) in 5.0 mL of anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add t-BuOK (1.1 mmol) to the solution. Self-Validation Check: The solution should turn slightly yellow, indicating the successful deprotonation and formation of the potassium thiolate. Stir for 15 minutes.
-
Electrophile Addition (Crucial Step for Side-Reaction Mitigation): In a separate vial, dissolve 4-nitro-1-(pentafluorosulfanyl)benzene (2.0 mmol, 2-fold excess ) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the thiolate mixture over 10 minutes at 0°C. Causality Note: The 2-fold excess ensures the local concentration of the electrophile is always higher than the thiolate, kinetically outcompeting the oxidative dimerization of the thiolate into dioctyldisulfide.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Quenching and Extraction: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/Ethyl Acetate). The excess unreacted 4-nitro-1-(pentafluorosulfanyl)benzene elutes first and can be recovered (typically >95% recovery), followed by the desired SF₅-aryl sulfide product.
References
-
Title: Sulfur - fluorine bond in PET radiochemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: SₙAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF₅ Aryl Ethers and Sulfides Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: Molecules (MDPI) URL: [Link]
- Title: US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)
Sources
- 1. Sulfur - fluorine bond in PET radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 5. US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity in Electron-Deficient SF₅ Rings
Welcome to the Advanced Synthesis Support Center. The pentafluorosulfanyl (SF₅) group is a highly sought-after moiety in medicinal chemistry and agrochemicals, frequently described as a "super-CF₃" group due to its superior electronegativity, lipophilicity, and chemical robustness [1]. However, attaching an SF₅ group to an aromatic or heteroaromatic ring drastically depletes the ring's electron density. This profound electron deficiency often leads to frustratingly low reactivity in standard synthetic transformations.
This guide provides causality-driven troubleshooting strategies, self-validating protocols, and quantitative insights to help you overcome the synthetic bottlenecks associated with SF₅-arenes.
Diagnostic Workflow for SF₅-Arene Functionalization
Before diving into specific protocols, use the diagnostic decision tree below to identify the root cause of your reaction failure based on the synthetic pathway you are attempting.
Diagnostic workflow for troubleshooting low reactivity in electron-deficient SF5-arenes.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why is my Palladium-catalyzed Suzuki coupling of an SF₅-aryl bromide failing or yielding mostly homocoupled/protodehalogenated byproducts?
The Causality: The SF₅ group exerts a massive electron-withdrawing effect (
Q2: I am attempting a Nucleophilic Aromatic Substitution (SₙAr) on a meta-SF₅ pyridine, but the reaction is completely stalled. How can I accelerate it?
The Causality: Although the SF₅ group activates arenes for SₙAr, its relative position to the leaving group is critical. In a meta-relationship, the SF₅ group stabilizes the anionic Meisenheimer intermediate strictly via inductive effects, lacking the powerful resonance stabilization it provides when situated ortho or para. If your leaving group is a chloride or bromide, the activation barrier remains insurmountable for weak nucleophiles. The Solution: Utilize an ortho-fluorine atom as the leaving group. Fluorine's extreme electronegativity strongly polarizes the ipso-carbon, dramatically lowering the activation energy for the initial nucleophilic attack. This makes it a vastly superior leaving group for SₙAr on SF₅-pyridines [3].
Q3: Can I perform Electrophilic Aromatic Substitution (EAS) directly on an SF₅-benzene ring?
The Causality: The SF₅ group is a strongly deactivating, meta-directing group. It strips so much
Quantitative Data: The "Super-CF₃" Effect
To understand the reactivity limits of your substrate, compare the electronic and steric parameters of the SF₅ group against standard substituents. The data below highlights why SF₅-arenes behave so differently from their non-fluorinated counterparts.
| Substituent | Hammett | Hammett | Steric Demand (A-value, kcal/mol) | Inductive Effect ( |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| -CF₃ | 0.54 | 0.43 | 2.1 | 0.40 |
| -SF₅ | 0.68 | 0.61 | 2.7 | 0.55 |
| -NO₂ | 0.78 | 0.71 | 1.1 | 0.67 |
Table 1: The SF₅ group combines extreme electron-withdrawing capacity (approaching that of a nitro group) with significant steric bulk, dictating its unique reactivity profile.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in analytical validation steps to confirm success without relying solely on downstream isolation.
Protocol A: Negishi Cross-Coupling of SF₅-Aryl Halides
Use this protocol when Suzuki couplings fail due to sluggish transmetalation.
-
Zincate Formation: In an oven-dried Schlenk flask under argon, dissolve the SF₅-aryl halide (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes, then add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF). Allow the mixture to warm to room temperature over 1 hour.
-
Causality Check: ZnCl₂ converts the highly reactive (and unstable) aryllithium species into a stable, yet sufficiently nucleophilic, arylzinc halide capable of rapid transmetalation.
-
-
Catalyst Activation: In a separate flask, combine Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%) in THF. Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)L₂ complex.
-
Coupling: Transfer the active catalyst solution to the arylzinc mixture, followed by the addition of the electrophilic coupling partner (1.1 equiv). Heat to 60 °C for 12 hours.
-
Self-Validation Step (¹⁹F NMR): Before quenching, draw a 0.1 mL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan. The complete disappearance of the starting material's SF₅ signal and the emergence of a shifted AB₄ spin system (a characteristic quintet at ~84 ppm and a doublet at ~63 ppm) confirms successful coupling. Note: LC-MS is often misleading for highly fluorinated compounds due to poor ionization; ¹⁹F NMR is the absolute source of truth.
Protocol B: SₙAr of ortho-Fluoro-SF₅-Pyridines
Use this protocol to functionalize highly electron-deficient heteroaromatics.
-
Nucleophile Preparation: In a dry flask, dissolve your nucleophile (e.g., an amine or alkoxide, 1.2 equiv) in anhydrous DMF. If using an alcohol/thiol, deprotonate with NaH (1.5 equiv) at 0 °C for 30 minutes.
-
Substitution: Add the ortho-fluoro-SF₅-pyridine (1.0 equiv) dropwise to the nucleophile solution at 0 °C. The extreme electron deficiency of the ring, combined with the highly electronegative fluorine leaving group, allows this reaction to proceed rapidly. Warm to room temperature and stir for 2–4 hours.
-
Self-Validation Step (¹⁹F NMR Tracking): Monitor the reaction via ¹⁹F NMR. The starting material will show a distinct fluorine signal for the ortho-C–F bond (typically between -110 to -120 ppm). The complete disappearance of this specific C–F signal, while the SF₅ AB₄ spin system remains cleanly intact, validates that selective nucleophilic substitution has occurred without degrading the sensitive SF₅ moiety.
References
-
ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. ResearchGate. URL: [Link]
-
Reaction of Dearomatized Heterocycles with Sulfur Hexafluoride (SF6) and the Pentafluorosulfanyl (SF5) Group. ChemRxiv. URL: [Link]
-
New Preparation of Functionalized Indoles and Azaindoles via an Intramolecular Copper-mediated Carbomagnesiation of Ynamides. LMU Munich. URL:[Link]
Sources
Technical Support Center: Chromatographic Separation of Pentafluorosulfanyl (SF5) Reaction Byproducts
Welcome to the Technical Support Center for SF5 compound purification. The pentafluorosulfanyl (SF5) group is widely recognized in drug development as a "super-trifluoromethyl group" due to its extreme lipophilicity (Hansch constant π = 1.51) and strong electron-withdrawing capabilities (Hammett constant σp = 0.68)[1]. While these properties make it a highly desirable bioisostere, they create significant bottlenecks during downstream chromatography.
This guide addresses the mechanistic causes of SF5 purification failures—such as acid-catalyzed hydrolysis and hydrophobic co-elution—and provides validated, self-contained protocols for isolating pure SF5 compounds from complex reaction mixtures.
Workflow: Selecting the Right Chromatographic Strategy
Decision tree for selecting chromatographic methods for SF5 reaction byproduct separation.
Section 1: Troubleshooting Guide - Core Separation Challenges
Q1: Why do my SF5 compounds streak or mysteriously degrade on normal-phase silica columns? Root Cause: Standard silica gel contains acidic silanol groups. While the final aryl-SF5 group is generally stable, synthetic intermediates (such as aryl-SF4Cl) and certain sensitive aliphatic SF5 compounds are highly reactive in acidic environments. Prolonged exposure to acidic silica catalyzes the hydrolysis of the SF5/SF4Cl moiety into sulfonic acids or other degradation products[2]. Solution: You must basify the stationary phase. Pre-treating the column with a tertiary amine (e.g., triethylamine or triphenylamine) neutralizes the acidic silanol sites, dramatically improving mobility and preventing yield loss[2]. Additionally, limit the total column residence time to under two hours.
Q2: My SF5 product and unreacted diaryl disulfide starting material co-elute on a standard C18 reversed-phase column. How can I resolve them? Root Cause: Standard octadecyl (C18) columns separate analytes based purely on hydrophobic interactions. Because the SF5 group imparts massive lipophilicity to the molecule, both the SF5 product and the non-polar disulfide starting material bind too strongly to the C18 phase, resulting in broad, overlapping peaks[1]. Solution: Switch to a Pentafluorophenyl (PFP) column. PFP stationary phases introduce orthogonal separation mechanisms, including dipole-dipole, π-π, and specific fluorine-fluorine (fluorophilic) interactions[3]. This allows the PFP column to selectively retain and resolve highly fluorinated SF5 compounds from non-fluorinated or less-fluorinated byproducts[4].
Q3: How do I separate aryl-SF4Cl intermediates from the final aryl-SF5 product? Root Cause: Oxidative fluorination reactions often yield a mixture of the intermediate aryl-SF4Cl and the final aryl-SF5 product. These species have nearly identical polarities but vastly different stabilities. Solution: Physical separation via chromatography is highly discouraged due to the hydrolytic instability of the SF4Cl group. Instead, the standard field practice is to perform a chemical extraction (e.g., from the TCICA/KF reaction mixture) and immediately push the crude mixture through the final Cl-to-F exchange step without intermediate chromatographic purification[5].
Section 2: Experimental Protocols for SF5 Purification
Protocol A: Basified Normal-Phase Flash Chromatography (For Acid-Sensitive SF5 Compounds)
Use this protocol to prevent the hydrolysis of sensitive SF5 scaffolds during silica gel purification.
-
Solvent Preparation: Prepare the non-polar mobile phase (e.g., hexanes or heptane) and add 1% to 2% (v/v) Triethylamine (TEA) or Triphenylamine.
-
Column Packing: Slurry-pack the silica gel using the basified solvent to ensure all acidic silanol groups are neutralized prior to sample loading[2].
-
Equilibration: Flush the packed column with at least 3 Column Volumes (CV) of the basified mobile phase to ensure uniform pH.
-
Loading & Elution: Dissolve the crude SF5 mixture in a minimum volume of the mobile phase. Apply a step-gradient of ethyl acetate in hexanes. Maintain a high flow rate to ensure the separation is completed within 120 minutes.
-
Fraction Monitoring: Since aliphatic SF5 compounds may lack a UV chromophore, monitor fractions via TLC using an appropriate stain (e.g., KMnO4) or analyze aliquots via 19F NMR (look for the characteristic AB4 or A2B4 spin system).
Protocol B: Reversed-Phase HPLC Method using a PFP Column
Use this protocol to resolve SF5 products from highly lipophilic, non-fluorinated byproducts (e.g., disulfides).
-
Column Setup: Install a high-resolution PFP column (e.g., 1.9 µm, 100 × 2.1 mm)[4].
-
Mobile Phase:
-
Solvent A: 20 mM Aqueous Ammonium Acetate or 0.1% Formic Acid in Water.
-
Solvent B: Methanol (Methanol is preferred over Acetonitrile to maximize π-π interactions with the PFP phase).
-
-
Gradient Elution: Run a gradient starting at 20% B for 1 minute, ramping to 80% B over 5 minutes, and holding. The fluorophilic interactions will selectively delay the SF5 compound relative to non-fluorinated impurities[4].
-
Detection: Couple the HPLC to a triple quadrupole MS system or Evaporative Light Scattering Detector (ELSD)[4].
Section 3: Data Presentation
Table 1: Physicochemical Properties Influencing Chromatographic Retention Understanding these parameters explains why SF5 compounds fail on standard C18 columns compared to their CF3 analogs.
| Functional Group | Hansch Lipophilicity Constant (π) | Hammett Constant (σp) | Chromatographic Implication |
| -SF5 | 1.51 | 0.68 | Extreme retention on C18; requires high organic modifier[1]. |
| -CF3 | 1.09 | 0.54 | Moderate retention; baseline resolution from SF5 usually achievable. |
| -CN | -0.32 | 0.66 | Early elution on reversed-phase media; highly polar. |
Table 2: Column Selection Matrix for SF5 Byproducts
| Target Impurity to Remove | Recommended Column Chemistry | Primary Separation Mechanism |
| Unreacted Disulfides | Pentafluorophenyl (PFP) | Fluorine-Fluorine (Fluorophilic) interactions |
| Sulfonic Acid Degradants | Basified Normal-Phase Silica | Polarity / Hydrogen Bonding |
| Regioisomers (e.g., meta vs para) | Biphenyl or PFP | π-π Stacking / Steric Recognition |
Section 4: FAQs - Detection and Handling
Q4: UV detection is failing for my aliphatic SF5 compounds. What are the alternatives? Aliphatic SF5 compounds lack the conjugated π-system necessary for strong UV absorbance. Rely on Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). For offline tracking, 19F NMR is the gold standard, as the SF5 group provides a highly distinct and easily identifiable signal (typically an AB4 multiplet between +60 to +85 ppm).
Q5: Can I use fluorous solid-phase extraction (FSPE) for SF5 compounds? Yes. Because the SF5 group is highly fluorinated, it exhibits strong affinity for fluorous silica (silica bonded with perfluoroalkyl chains). You can load the crude mixture onto an FSPE cartridge using a fluorophobic solvent (like methanol/water). Non-fluorinated byproducts will wash through, and the SF5 product can then be eluted using a fluorophilic solvent (like THF or a fluorinated solvent).
References
1.[2] Pentafluorosulfanyl-functionalised BODIPY push–pull dyes for p-type dye-sensitized solar cells. Source: nih.gov. URL: 2.[3] Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Source: acs.org. URL: 3.[1] Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Source: rsc.org. URL: 4.[5] Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Source: scispace.com. URL: 5.[4] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Source: chromatographyonline.com. URL:
Sources
- 1. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 2. Pentafluorosulfanyl-functionalised BODIPY push–pull dyes for p-type dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
Pentafluoro-λ⁶-Sulfane (SF5) Technical Support Center: Troubleshooting & Handling Volatile Intermediates
Welcome from the Senior Application Scientist To my colleagues in drug development and synthetic chemistry: incorporating the pentafluorosulfanyl (SF5) group—often dubbed the "super-trifluoromethyl" group due to its unmatched lipophilicity and electronegativity—is a high-reward but operationally demanding endeavor. The primary bottleneck is handling the critical volatile intermediate, pentafluorosulfanyl chloride (SF5Cl). Boiling at -21 °C, this highly reactive and toxic gas historically required specialized apparatus and hazardous precursors.
This technical guide is designed to move your lab away from hazardous lecture bottles. Below, you will find field-proven, self-validating protocols focusing on the causality of modern in situ and continuous flow generation techniques.
Part 1: Troubleshooting FAQs
Q1: We are experiencing inconsistent yields and degraded reagent quality when using commercial SF5Cl gas cylinders. What causes this, and how can we circumvent it? Causality: Gas cylinders of SF5Cl degrade over time due to its extreme volatility and reactivity with trace moisture, which triggers hydrolysis to form highly toxic HF and SOF4 gases. Furthermore, metering a gas that condenses near standard freezer temperatures (-21 °C) leads to inaccurate stoichiometric delivery. Solution: Transition to liquid-phase stock solutions. By reacting sulfur powder (S8), trichloroisocyanuric acid (TCCA), and potassium fluoride (KF), you can generate SF5Cl in situ. Extracting this into n-hexane creates a bench-stable liquid reagent that allows for precise volumetric dosing1[1].
Q2: During the radical addition of SF5Cl to terminal alkenes, we observe a high percentage of chlorinated byproducts rather than the desired α-chloro-β-SF5 adduct. How do we suppress this? Causality: The •SF5 radical adds to the alkene to form a carbon-centered radical. If the chain-transfer step (abstraction of Cl• from another SF5Cl molecule) is slower than off-cycle reactions (like background chlorination from free Cl• radicals generated by premature homolysis), side products dominate. Traditional Et3B initiation often creates a high local concentration of free radicals, exacerbating this issue. Solution: Optimize the initiation kinetics. Utilizing photoredox catalysis (e.g., Ru/Ir complexes or organic dyes under blue LED irradiation) generates radicals via single-electron transfer (SET) at a controlled, steady rate. This matches the kinetic rate of the alkene addition and suppresses off-cycle chlorination2[2].
Mechanistic pathway of SF5Cl radical addition to alkenes, highlighting desired and side reactions.
Part 2: Validated Experimental Protocols
Protocol A: Batch Synthesis of Bench-Stable SF5Cl in n-Hexane
This protocol eliminates the need for gaseous SF5Cl by generating it in situ and trapping it in a non-polar solvent 3[3].
Causality of Reagents:
-
TCCA acts as a safe, solid electrophilic chlorine source that oxidizes sulfur.
-
KF provides the fluoride source necessary to push the sulfur to its hexavalent state.
-
n-Hexane is chosen because SF5Cl is highly lipophilic. Extracting it into hexane leaves the polar cyanuric acid byproducts and inorganic salts trapped in the acetonitrile/aqueous phase.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried PTFE or glass pressure vessel, suspend sulfur powder (1.0 equiv) and spray-dried KF (16.0 equiv) in anhydrous acetonitrile (MeCN).
-
Activation: Cool the suspension to 0 °C. Slowly add TCCA (9.0 equiv) in portions. Caution: The reaction is highly exothermic.
-
Generation: Seal the vessel and stir at room temperature for 12 hours. A distinct color change from yellow to pale white indicates the consumption of sulfur.
-
Extraction: Cool the mixture to -30 °C to minimize volatilization. Add ice-cold n-hexane and cold water. Separate the organic layer immediately.
-
Self-Validating Check: Analyze the hexane layer via ¹⁹F NMR (CDCl₃). You must observe a characteristic AB₄ spin system: a quintet at ~+75 ppm (1F, axial) and a doublet at ~+70 ppm (4F, equatorial). If a singlet at +55 ppm appears, it indicates hydrolysis to SOF4; discard the batch.
Protocol B: On-Demand Continuous Flow Synthesis
For drug discovery campaigns requiring scale-up, batch synthesis risks thermal runaway. This continuous flow method safely generates SF5Cl on demand4[4].
Causality of Reactor Design: Standard packed beds clog due to the precipitation of cyanuric acid as TCCA is consumed. A custom stirring packed-bed reactor maintains the suspension of insoluble byproducts, ensuring consistent flow and surface area exposure.
Step-by-Step Methodology:
-
Column Packing: Load the custom stirring reactor column with a homogenous mixture of sulfur powder and KF.
-
Flow Initiation: Pump a solution of TCCA in MeCN through the stirring bed at a controlled flow rate (e.g., 0.5 mL/min).
-
Telescoping: Direct the reactor effluent (containing active SF5Cl) immediately into a secondary mixing T-piece where it meets the stream of your target alkene/alkyne substrate.
-
Self-Validating Check: Utilize in-line IR spectroscopy immediately post-reactor. Monitor the S-F stretch band at 894 cm⁻¹. A steady state in this band confirms stable generation before the stream reaches your valuable substrate.
Comparison of batch extraction and continuous flow workflows for generating SF5Cl.
Part 3: Quantitative Comparison of SF5Cl Generation Methods
To assist in experimental design, the following table summarizes the operational metrics of current SF5Cl handling paradigms:
| Generation Method | Reagents Required | Scalability | Safety Profile | Space-Time Yield / Efficiency |
| Commercial Gas Cylinder | Direct SF5Cl gas | High | Poor (Toxic gas, high pressure, leak risk) | Variable (Subject to cylinder degradation) |
| Batch Stock Solution | S8, TCCA, KF, Hexane | Low to Medium | Moderate (Exothermic, requires pressure vessel) | ~50% isolated yield; stable for months at -20 °C |
| Ex Situ Two-Chamber | SF6, TDAE, TCCA | Low (Analytical) | High (Gas generated and consumed in sealed system) | High conversion, but limited to small-scale vials |
| Continuous Flow | S8, TCCA, KF, MeCN | High (Gram scale) | Excellent (No gas accumulation, excellent heat dissipation) | ~20 g/h; 25 to 50-fold increase over batch |
Part 4: References
-
On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor. Chemistry – A European Journal (2025). 4
-
Preparation of α‐SF5 carbonyl compounds with SF5Cl. Angewandte Chemie (2021). 1
-
Synthetic Access to Persulfuranyl Scaffolds via Direct and Indirect Methods. American Chemical Society (ACS) (2025). 3
-
Chemoselective Hydro(Chloro)pentafluorosulfanylation of Diazo Compounds with Pentafluorosulfanyl Chloride. ResearchGate (2025).5
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv (2025). 2
Sources
Validation & Comparative
Comparative Guide: Metabolic Stability of SF5 vs. CF3 Substituted Benzenes
Executive Summary: The "Super-CF3" Verdict
In medicinal chemistry, the pentafluorosulfanyl group (SF5 ) is frequently designated as "Super-CF3" due to its enhanced physicochemical properties.[1][2] While the trifluoromethyl group (CF3 ) remains the industry standard for bioisosteric replacement of methyl or chloro groups, SF5 offers superior metabolic stability in specific contexts.[3]
The Core Distinction: While SF5 is significantly more lipophilic than CF3 (increasing potential CYP450 affinity), its extreme electron-withdrawing nature and massive steric bulk (equivalent to tert-butyl) effectively "deactivate" the aromatic ring and sterically shield adjacent metabolic soft spots. This results in a net increase in metabolic half-life (
Part 1: Critical Physicochemical Drivers
To understand the metabolic divergence, we must first quantify the fundamental differences. The SF5 group is not merely a "heavier" CF3; it is a distinct steric and electronic entity.[3][4]
Table 1: Physicochemical Comparison (SF5 vs. CF3)[5][6]
| Property | Trifluoromethyl (-CF3 ) | Pentafluorosulfanyl (-SF5 ) | Metabolic Implication |
| Geometry | Tetrahedral ( | Octahedral ( | SF5 provides 3D steric protection. |
| Steric Size ( | ~42 ų (Isostere: Isopropyl) | ~77 ų (Isostere: tert-Butyl) | SF5 blocks metabolic access to ortho positions more effectively. |
| Lipophilicity ( | 0.88 | 1.23 | SF5 increases membrane permeability but may increase non-specific binding. |
| Electronegativity ( | 3.36 | 3.65 | SF5 strongly deactivates the benzene ring, preventing oxidative metabolism (e.g., epoxidation). |
| Hammett Constant ( | 0.54 | 0.68 | SF5 is a stronger electron-withdrawing group (EWG), reducing |
| Bond Energy | C-F (~485 kJ/mol) | S-F (~343 kJ/mol) | Both are chemically inert under physiological conditions; S-F is weaker but kinetically stable. |
Part 2: Metabolic Stability Analysis
The Lipophilicity-Stability Paradox
A fundamental principle in drug metabolism is that higher lipophilicity (LogP) typically correlates with higher intrinsic clearance (
-
The Risk: SF5 adds significant lipophilicity (
vs CF3). Theoretically, this should decrease metabolic stability. -
The Reality: SF5-substituted benzenes often exhibit lower intrinsic clearance than predicted.
Mechanism of Resistance: The SF5 group acts as a "metabolic anchor" through two primary mechanisms:
-
Electronic Deactivation: The high electronegativity pulls electron density away from the aromatic ring. CYP450 oxidation often requires an electron-rich system (e.g., for arene oxide formation). SF5 makes the ring electron-deficient, effectively "rust-proofing" it against oxidative attack.
-
Steric Shielding: The sheer volume of the SF5 group creates a "zone of exclusion" around the ortho and meta positions, physically preventing the heme iron of CYP enzymes from approaching the carbon skeleton.
Comparative Case Data
Experimental comparisons in drug discovery campaigns (e.g., inhibitors of p97 or cannabinoid receptors) reveal distinct trends:
-
SF5 vs. CF3: In direct head-to-head comparisons, SF5 analogs frequently demonstrate extended microsomal half-lives (
) compared to CF3 analogs, provided the solubility limit is not breached. -
SF5 vs. tert-Butyl: While sterically similar, SF5 is metabolically superior.[5] The tert-butyl group is a "metabolic soft spot" (prone to hydroxylation at the methyl groups). The SF5 group is fluorinated and metabolically inert, offering the bulk of t-butyl without the metabolic liability.
Visualizing the Metabolic Decision Matrix
The following diagram illustrates the decision logic for choosing between SF5 and CF3 based on metabolic and structural needs.
Caption: Decision matrix for selecting SF5 vs. CF3 based on steric tolerance and metabolic protection requirements.
Part 3: Experimental Protocol (Microsomal Stability)
To objectively compare the stability of SF5 vs. CF3 derivatives, a standardized Liver Microsomal Stability Assay is required.[3] This protocol ensures data integrity and reproducibility.
Materials
-
Test Compounds: SF5-benzene derivative and CF3-benzene derivative (10 mM DMSO stock).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation of Incubation Mixture:
-
Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Substrate Addition:
-
Spike test compounds into the mixture to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Note: Low substrate concentration is critical to avoid enzyme saturation (Michaelis-Menten kinetics).
-
-
Reaction Initiation:
-
Add NADPH cofactor solution to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution to stop metabolism and precipitate proteins.
-
-
Analysis:
-
Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.
-
Analyze supernatant via LC-MS/MS (MRM mode) to quantify remaining parent compound.
-
-
Data Calculation:
-
Plot
vs. Time. -
Calculate slope (
) to determine half-life: . -
Calculate Intrinsic Clearance (
):
-
Part 4: Metabolic Pathway Visualization
The following diagram details how SF5 prevents the formation of reactive metabolites compared to a standard phenyl ring.
Caption: Mechanistic pathway showing how SF5 blocks CYP450-mediated arene oxidation compared to standard phenyl rings.
References
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).[1][2][3][6][7][8][9][10] Retrieved from [Link]
-
ResearchGate. (2015). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Retrieved from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
RSC Publishing. (2016). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. High-valent sulfur fluorides as reactivity switches for PFAS-free benzene–azepine skeletal editing - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08177G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 10. researchgate.net [researchgate.net]
X-ray crystal structure analysis of SF5-difluorophenyl derivatives
Comparative X-Ray Crystallographic Analysis: SF₅-Difluorophenyl Derivatives vs. Traditional Bioisosteres
Introduction & Strategic Context
The pentafluorosulfanyl (SF₅) group is rapidly transitioning from a niche fluorinated motif to a privileged bioisostere in medicinal chemistry and optoelectronic materials[1]. Often termed a "super-trifluoromethyl" group, SF₅ offers a unique combination of extreme electronegativity, high lipophilicity, and exceptional metabolic stability[2]. When conjugated to a difluorophenyl ring, the resulting SF₅-difluorophenyl derivatives exhibit profound structural dynamics that dictate their binding affinity in biological targets (e.g., DHODH inhibitors) and their photophysical properties in transition metal complexes[3],[4].
This guide objectively compares the X-ray crystallographic properties of SF₅-difluorophenyl derivatives against their trifluoromethyl (CF₃) and tert-butyl (t-Bu) counterparts, providing actionable insights into how steric and electronic causality influences crystal packing, dihedral conformations, and intermolecular interactions.
Physicochemical and Structural Benchmarking
To understand the crystallographic behavior of these derivatives, one must first analyze the intrinsic properties of the functional groups. The SF₅ group adopts an octahedral geometry, which contrasts sharply with the tetrahedral geometry of CF₃ and t-Bu[5].
Table 1: Quantitative Comparison of Bioisosteric Groups on Phenyl Rings
| Property | SF₅ | CF₃ | t-Bu |
| Geometry | Octahedral | Tetrahedral | Tetrahedral |
| Van der Waals Volume (ų) | 55.4 | 34.6 | 76.9 |
| Electronegativity (Hammett σp) | 0.68 | 0.53 | -0.20 |
| Lipophilicity (Hansch π) | 1.23 | 0.88 | 1.98 |
| Typical C-X Bond Length (Å) | ~1.79 (C-S) | ~1.50 (C-C) | ~1.54 (C-C) |
Causality Insight: The larger volume of the SF₅ group (55.4 ų) compared to CF₃ (34.6 ų) forces a distinct steric clash when positioned ortho to the fluorine atoms on a difluorophenyl ring[5]. In X-ray structures, this steric encumbrance manifests as a significant out-of-plane twisting (larger dihedral angle) relative to the core scaffold. This forced conformation is critical for fitting into hydrophobic binding pockets without the rotational entropy penalties often seen with freely rotating CF₃ groups[6].
X-Ray Crystallographic Signatures of SF₅-Difluorophenyl Derivatives
When analyzing the single-crystal X-ray diffraction data of SF₅-difluorophenyl compounds, several unique structural signatures emerge compared to CF₃ analogs[7]:
-
Bond Lengths and Angles: The central sulfur atom is hexacoordinated. The S-F(axial) bond length is typically shorter (~1.57 Å) than the four S-F(equatorial) bonds (~1.59 - 1.62 Å). The C-S-F(axial) angle is nearly linear (178.9°–180.0°)[7].
-
Crystal Packing & Dipole Moments: The intense electron-withdrawing nature of both the SF₅ group and the difluorophenyl ring creates a massive molecular dipole. This frequently forces the molecules to crystallize in non-centrosymmetric space groups, driven by strong dipole-dipole interactions and extensive intermolecular halogen bonding (F···F and F···H-C interactions)[8].
-
Disorder Resolution: A notorious issue in X-ray crystallography of CF₃-phenyl derivatives is the rotational disorder of the CF₃ group, which often blurs electron density maps. Conversely, the strict octahedral geometry and steric bulk of the SF₅ group lock it into a rigid conformation, yielding highly ordered, self-validating structural data with lower thermal displacement parameters[2].
Mechanistic impact of SF5 substitution on crystal packing and structural rigidity.
Experimental Protocol: Self-Validating X-Ray Crystallization and Analysis
To ensure high-fidelity structural data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system to prevent misassignment of the equatorial fluorine atoms.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 5-10 mg of the SF₅-difluorophenyl derivative in a minimal volume (0.5 mL) of a halogenated solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of a non-polar antisolvent (e.g., n-heptane). Cap the outer vial tightly.
-
Causality: SF₅ compounds are highly lipophilic. Slow vapor diffusion allows the highly polarized molecules to align their dipoles optimally, minimizing the risk of twinning and preventing the rotational disorder of the equatorial SF₅ fluorines.
Step 2: Data Collection at Cryogenic Temperatures
-
Procedure: Select a single crystal of appropriate dimensions (e.g., 0.2 × 0.1 × 0.1 mm) and mount it on a diffractometer using a cryoloop and paratone oil. Collect diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation at 100 K.
-
Causality: Cooling to 100 K drastically reduces thermal atomic motion. This is absolutely critical for SF₅ derivatives to accurately resolve the slight differences in bond lengths between the axial and equatorial S-F bonds.
Step 3: Structure Solution and Refinement
-
Procedure: Solve the structure using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation Check: Analyze the thermal ellipsoids of the four equatorial fluorine atoms. If the ellipsoids are highly elongated perpendicular to the S-F bond, it indicates rotational libration. In such cases, the protocol dictates modeling the equatorial fluorines over two positions (e.g., 80:20 occupancy) using appropriate restraints (SADI/SIMU) to ensure a Goodness-of-Fit (GoF) near 1.0 and an R1 factor < 0.05.
Step-by-step X-ray crystallography workflow for SF5-difluorophenyl derivatives.
Application Case Study: Optoelectronics and Drug Design
In the realm of phosphorescent transition metal complexes (e.g., Pt(II) or Ir(III) emitters), replacing a CF₃-difluorophenyl ligand with an SF₅-difluorophenyl ligand significantly alters the photophysical properties. The steric bulk of the SF₅ group disrupts intermolecular Pt···Pt interactions and π-π stacking, which suppresses excimer formation and blue-shifts the emission[4],[9]. Similarly, in medicinal chemistry, SF₅-analogs of drugs like Teriflunomide show enhanced binding affinity. The bulky SF₅ group fills hydrophobic binding pockets more efficiently than CF₃, while its strong electronegativity modulates the pKa of adjacent functional groups, leading to superior in vitro efficacy[3],[6].
Conclusion
X-ray crystal structure analysis definitively proves that the SF₅ group is not merely a "larger CF₃." Its octahedral geometry, rigid conformation, and intense dipole induction fundamentally alter the 3D architecture of difluorophenyl derivatives. By leveraging the self-validating crystallographic protocols outlined above, researchers can accurately map these structural nuances, unlocking new potentials in rational drug design and advanced materials.
References
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. 2
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC - NIH. 5
-
Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. 1
-
Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. ePrints Soton. 3
-
Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. ResearchGate. 8
-
Phosphorescent platinum(II) complexes bearing pentafluorosulfanyl substituted cyclometalating ligands. RSC Advances. 4
-
Single crystal X-ray structures of compounds 1–9. ResearchGate. 7
-
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors. 6
-
Green Phosphorescence and Electroluminescence of Sulfur Pentafluoride-Functionalized Cationic Iridium(III) Complexes. Inorganic Chemistry. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Phosphorescent platinum( ii ) complexes bearing pentafluorosulfanyl substituted cyclometalating ligands - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03190D [pubs.rsc.org]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
IR spectroscopy characteristic bands of SF5-aromatic compounds
Biological activity comparison of SF5 analogs in drug design
Beyond Trifluoromethyl: A Comparative Guide to Pentafluorosulfanyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) Analogs in Drug Design[1][2]
Executive Summary: The "Super-Trifluoromethyl" Era[1][3]
In the high-stakes optimization of lead compounds, the trifluoromethyl group (
This guide provides an objective, data-driven comparison of
Physicochemical Showdown: vs.
To understand the biological differences, we must first quantify the physical drivers. The
Table 1: Comparative Physicochemical Metrics[2][4]
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Tert-Butyl ( | Impact on Drug Design |
| Geometry | Tetrahedral ( | Square Pyramidal ( | Tetrahedral | |
| Hammett Constant ( | ||||
| Lipophilicity ( | ||||
| Molecular Volume ( | ||||
| C-X Bond Energy | Both are chemically inert under physiological conditions.[1] |
Scientist's Note: The high lipophilicity (
) ofis a double-edged sword. While it improves blood-brain barrier (BBB) penetration, it can decrease aqueous solubility.[1] Formulation strategies (e.g., amorphous solid dispersions) are often required earlier in the pipeline for analogs.[1]
Biological Performance: Case Studies
Case A: Metabolic Stability (The "Blocker" Effect)
Hypothesis: The steric bulk and electron-withdrawing nature of
-
Mechanism: CYP enzymes typically attack electron-rich aromatic rings. The strong electron pull of
( ) deactivates the ring. Furthermore, its larger volume prevents the "close approach" of the Heme-iron reactive center to adjacent protons. -
Evidence: In studies of Mefloquine analogs, replacing the
group with maintained antimalarial potency while altering the metabolic profile, blocking specific hydroxylation pathways that were accessible in the variant.
Case B: Potency & Binding Affinity (The "Space Filler")
Hypothesis:
-
Success Story (Teriflunomide Analogs): In dihydroorotate dehydrogenase (DHODH) inhibitors, the
analog of Teriflunomide demonstrated superior inhibition of T-cell proliferation compared to the parent compound.[3] Additionally, the unique fluorine environment provided a superior signal-to-noise ratio for -MRI imaging, acting as a dual therapeutic/diagnostic agent.[1] -
Cautionary Tale (p97 ATPase): Bigger is not always better. In a study of indole-based p97 inhibitors, replacing
with caused a 5-fold drop in potency ( increased from to ).[1][2]
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for selecting
Figure 1: Decision matrix for transitioning from Trifluoromethyl to Pentafluorosulfanyl based on PK/PD needs.
Figure 2: Mechanism of Metabolic Shielding.[1]
Experimental Protocols
To validate the biological advantage of
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine if
-
Preparation:
-
Prepare
DMSO stocks of the -analog, -analog, and a reference standard (e.g., Verapamil).[1] -
Dilute to
working solution in phosphate buffer ( , pH 7.4). Note: Low concentration is critical to ensure first-order kinetics.
-
-
Incubation:
-
Sampling:
-
Aliquot samples at
minutes. -
Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]
-
-
Analysis:
-
Centrifuge (
, 20 min) to pellet proteins. -
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
-
Calculation:
Protocol B: Enzymatic Inhibition ( ) Determination
Objective: Assess if the steric bulk of
-
Assay Design: Use a fluorescence-based enzymatic assay (e.g., FRET or FP) specific to your target.[1]
-
Dosing:
-
Prepare 10-point serial dilutions (1:3 dilution) starting from
. -
Include DMSO control (0% inhibition) and positive control inhibitor (100% inhibition).[1]
-
-
Execution:
-
Incubate Enzyme + Substrate + Test Compound (
or ) for 30–60 minutes at RT.
-
-
Data Fitting:
-
Fit data to the 4-parameter logistic equation:
[1]
-
-
Interpretation:
References
-
Thayer, S. (2006).[1] Fabulous Fluorine. Chemical & Engineering News. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1][7]
-
Altuntas, S., et al. (2021).[1] Pentafluorosulfanyl (
) as a Superior Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Journal of Medicinal Chemistry. Link[1] -
Weng, Z., et al. (2011).[1] The pentafluorosulfanyl group in organic and medicinal chemistry. Journal of Fluorine Chemistry. Link[1]
-
BenchChem Technical Support. (2025). Stability of
-Functionalized Molecules. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Electronegativity comparison of SF5 group versus nitro group
Electronegativity & Physicochemical Profiling: Pentafluorosulfanyl ( ) vs. Nitro ( ) Group[1]
Executive Summary
In medicinal chemistry and materials science, the choice between a pentafluorosulfanyl (
The
This guide provides a technical comparison of these two moieties, focusing on electronic quantification, mechanistic origins, and experimental validation.
Part 1: Electronic Landscape (The Quantitative Comparison)
To objectively compare electronegativity and electronic influence, we utilize Hammett substituent constants (
Table 1: Comparative Electronic & Physicochemical Metrics[2]
| Metric | Pentafluorosulfanyl ( | Nitro ( | Interpretation |
| Hammett | 0.68 | 0.78 | |
| Hammett | 0.61 | 0.71 | Both exert strong withdrawal even without direct conjugation. |
| Field/Inductive Effect ( | 0.56 | 0.65 | Both have powerful inductive withdrawal due to high electronegativity atoms (F vs O). |
| Resonance Effect ( | 0.12 | 0.13 | Note: While standard |
| Hansch Lipophilicity ( | +1.51 | -0.28 | CRITICAL DIFFERENCE: |
| Geometry | Octahedral ( | Planar ( |
Data Sources: Hansch et al. (1991), Sheppard (1962).
Part 2: Mechanistic Underpinnings (The "Why")
The similar
The Nitro Group ( )[3]
-
Mechanism: Operates via strong Inductive effects (
) due to the electronegative Nitrogen and Oxygens, and strong Resonance effects ( or ). -
Orbital Interaction: The
-system of the benzene ring overlaps directly with the -system of the bond, allowing delocalization of electron density out of the ring and onto the oxygens.
The Pentafluorosulfanyl Group ( )[4][5][6]
-
Mechanism: Operates via an extreme Inductive effect (
) due to five Fluorine atoms and a highly positive Sulfur center. -
Orbital Interaction (Negative Hyperconjugation): Unlike
, has no -system. It withdraws electron density via negative hyperconjugation . Electron density from the aromatic -system is donated into the low-lying, empty antibonding orbitals of the equatorial S-F bonds.
Visualization: Electronic Withdrawal Mechanisms
Figure 1: Mechanistic comparison of electron withdrawal. Note the orbital distinction:
Part 3: Physicochemical Consequences in Drug Design
The choice between
Lipophilicity ( Constant)
-
(
): One of the most lipophilic groups available. It is often used to improve blood-brain barrier (BBB) penetration or bioavailability of polar scaffolds. -
(
): Adds polarity. While this can improve solubility, it often limits membrane permeability.
Chemical Stability
- : Exceptionally stable.[2] The steric protection of the sulfur atom by five fluorines makes it resistant to hydrolysis, reduction, and metabolic attack (e.g., by P450 enzymes).
- : Susceptible to metabolic reduction (to aniline derivatives), which can be a "toxicophore" leading to mutagenicity (AMES positive issues).
Dipole Moment
Both groups create large molecular dipoles, but the vector of the
Part 4: Experimental Validation Protocols
As a scientist, you should not rely solely on literature values. Below are self-validating protocols to determine these properties for your specific derivatives.
Protocol A: Determination of Hammett Constants ( ) via pKa Titration
This protocol measures the electronic influence of your specific
Prerequisites:
-
Synthesize the para-substituted benzoic acid derivative (
). -
Reference standard: Unsubstituted Benzoic Acid.
Workflow:
-
Preparation: Dissolve
mol of the acid in 25 mL of 30% v/v Ethanol/Water (to ensure solubility of lipophilic analogs). -
Titration: Titrate with
M NaOH (standardized) under inert atmosphere ( ) to prevent absorption. -
Data Collection: Record pH continuously using a calibrated glass electrode.
-
Calculation: Determine the pKa at the half-equivalence point.
-
Derivation: Use the Hammett equation:
(Note: for benzoic acid ionization in 30% EtOH/H2O is approx 1.5, but should be calibrated using known standards like -benzoic acid).
Protocol B: Lipophilicity Assessment (HPLC Method)
Since
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Isocratic Methanol/Water (varying ratios: 60%, 70%, 80% MeOH).
-
Standards: Inject a homologous series of n-alkylbenzenes (known
). -
Measurement: Measure retention time (
) and calculate the capacity factor . -
Extrapolation: Plot
vs. % Methanol. Extrapolate to 0% Methanol to find . -
Correlation: Correlate
of standards to their known to generate a calibration curve, then determine the of your analog.
Experimental Workflow Diagram
Figure 2: Dual-track validation workflow for electronic and physicochemical profiling.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Sheppard, W. A. (1962). The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society, 84(16), 3072–3076. Link
-
Savoie, P. R., & Welch, J. T. (2015). The Pentafluorosulfanyl Group: A New Tool for the Medicinal Chemist. Chemical Reviews, 115(2), 1130–1190. Link
-
Altomonte, S., & Zanda, M. (2012). Synthetic Chemistry and Biological Activity of Pentafluorosulfanyl (SF5) Organic Molecules. Journal of Fluorine Chemistry, 143, 57–93. Link
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
Mass Spectrometry Fragmentation Patterns of SF5-Arenes: A Comparative Guide
Introduction & Scientific Context
As a Senior Application Scientist, I frequently encounter the analytical challenges associated with characterizing next-generation fluorinated pharmacophores. The pentafluorosulfanyl (SF5) group, widely regarded as the "super-trifluoromethyl" bioisostere, is increasingly incorporated into drug candidates due to its unique octahedral geometry, exceptional lipophilicity, and powerful electron-withdrawing properties[1].
However, identifying and quantifying SF5-arenes during drug metabolism and pharmacokinetic (DMPK) profiling requires a rigorous understanding of their gas-phase behavior. This guide objectively compares the tandem mass spectrometry (MS/MS) fragmentation patterns of SF5-arenes against traditional trifluoromethyl (CF3) analogs, providing researchers with actionable, field-proven methodologies for structural elucidation.
Comparative Analysis: SF5 vs. CF3 Fragmentation Dynamics
The fundamental divergence in MS/MS behavior between SF5 and CF3 arenes stems directly from their structural and electronic differences.
CF3-Arenes (Direct Cleavage): CF3 groups are relatively rigid in the gas phase. Upon activation via Collision-Induced Dissociation (CID), CF3-arenes typically undergo simple homolytic bond cleavage. Depending on the internal energy and ortho-substituents, they predominantly lose a •CF3 radical (neutral loss of 69 Da), eliminate a fluorine atom (•F, 19 Da), or expel hydrogen fluoride (HF, 20 Da)[2].
SF5-Arenes (Rearrangement-Driven Cleavage): In stark contrast, the SF5 group exhibits a highly diagnostic, rearrangement-driven fragmentation pathway. Under Electron Ionization (EI) MS/MS, the Aryl-SF5 radical cation (Aryl-SF5•+) undergoes a unique intramolecular F-atom "ring-walk" migration[3]. The fluorine atom migrates from the hypervalent sulfur center to the electron-deficient aromatic ring, culminating in the expulsion of sulfur tetrafluoride (SF4)[3]. This results in a highly characteristic neutral loss of 108 Da, yielding an Aryl-F•+ product ion[4].
Furthermore, substituted SF5-arenes exhibit complex cascading fragmentations that can be leveraged for structural confirmation. For instance, the 4-nitrophenylsulfur pentafluoride (4-NO2C6H4SF5) radical cation first loses •NO2 to form the 4-SF5C6H4+ cation (m/z 203)[3]. This intermediate then undergoes multiple F-atom migrations, eventually expelling SF2 (neutral loss of 70 Da) to form C6H4F3+ (m/z 133)[4].
Quantitative Data Presentation
To facilitate rapid assay development, the following table summarizes the key diagnostic mass spectrometry parameters comparing SF5-arenes and CF3-arenes.
| Analytical Parameter | SF5-Arenes | CF3-Arenes |
| Primary Cleavage Mode | Intramolecular F-atom migration (Rearrangement) | Homolytic bond cleavage (Direct dissociation) |
| Diagnostic Neutral Loss | 108 Da (SF4) or 70 Da (SF2) | 69 Da (•CF3), 20 Da (HF), or 19 Da (•F) |
| Typical Product Ion | Aryl-F•+ (New C-F bond formed) | Aryl cation or [Aryl - HF]+ |
| Collision Energy (CE) Sensitivity | High: Requires precise CE to drive the endothermic rearrangement. | Moderate: Direct cleavage is less dependent on fine CE tuning. |
| Substituent Influence | High: Ortho/Para electron-donating groups strongly direct F-migration. | Low to Moderate: Fragmentation is generally localized to the CF3 group. |
Mechanistic Pathway Visualization
Figure 1: General mechanism of gas-phase intramolecular F-atom migration and SF4 expulsion.
Figure 2: Self-validating tandem MS workflow for the structural elucidation of SF5-arenes.
Experimental Protocol: Self-Validating MS/MS Workflow for SF5-Arenes
To ensure high-fidelity data and eliminate false positives, the following step-by-step protocol is designed as a self-validating system for the structural elucidation of SF5-arenes using GC-EI-MS/MS.
Step 1: Sample Preparation & Introduction
-
Action: Prepare analytes at 1–10 µg/mL in GC-MS grade hexane. Spike the sample with a structurally similar CF3-arene as an internal standard. Introduce via Gas Chromatography (GC).
-
Causality: SF5-arenes are highly lipophilic. Using a non-polar, aprotic solvent prevents source contamination and ensures stable volatilization. Multiplexing a CF3-arene internal standard provides an orthogonal confirmation point; the CF3 analog should strictly exhibit -19 Da or -69 Da losses, confirming that any -108 Da loss observed is uniquely attributable to the SF5 moiety.
Step 2: Electron Ionization (EI)
-
Action: Set the EI source temperature to 250°C and the electron energy strictly to 70 eV.
-
Causality: To induce the diagnostic F-atom migration, the molecule must be ionized to a radical cation. Operating exactly at 70 eV is the gold standard for generating the requisite Aryl-SF5•+ radical cations with highly reproducible internal energy distributions, ensuring cross-instrument validity.
Step 3: Precursor Ion Selection (Q1)
-
Action: Set Quadrupole 1 (Q1) to isolate the target molecular ion (M•+) with a narrow isolation window (e.g., 0.7 Da FWHM).
-
Causality: Isolating the intact molecular ion prevents isobaric interference from co-eluting matrix components, ensuring that subsequent neutral losses are definitively linked to the precursor.
Step 4: Collision-Induced Dissociation (q2)
-
Action: Perform a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon gas. Identify the optimal CE that maximizes the abundance of the [M - 108]+ product ion.
-
Causality: The intramolecular F-atom "ring-walk" is an endothermic rearrangement requiring precise energy deposition. If the CE is too low, the precursor remains intact. If the CE is too high, the aromatic ring shatters via non-specific cleavage, completely obscuring the diagnostic -108 Da (SF4) loss.
Step 5: Orthogonal Product Ion Detection (Q3/TOF)
-
Action: Set Q3 to monitor the primary transition (Precursor →[Precursor - 108]•+) and secondary transitions (e.g., loss of SF2, -70 Da).
-
Causality: Relying on a single mass transition can yield false positives in complex biological matrices. Monitoring both the -108 Da and -70 Da pathways creates a self-validating spectral fingerprint that unequivocally confirms the presence of the SF5 group.
References
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. URL: [Link]
-
Gao, Y., et al. (2014). Gas-phase fluorine migration reactions in the radical cations of pentafluorosulfanylbenzene (Aryl-SF5) and benzenesulfonyl fluoride (Aryl-SO2F) derivatives and in the 2,5-xylylfluoroiodonium ion. Journal of Mass Spectrometry. URL: [Link]
- Tsuji, M., et al. (2000). Mass-Spectrometric Study on Ion-Molecule Reactions of CF3+ with PhX (X=H, CH3, and C2Hn (n=1,3,5)) at Near-Thermal Energy. ResearchGate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas-phase fluorine migration reactions in the radical cations of pentafluorosulfanylbenzene (Aryl-SF₅) and benzenesulfonyl fluoride (Aryl-SO₂F) derivatives and in the 2,5-xylylfluoroiodonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Comparative chemical stability of lambda6-sulfanes vs lambda4-sulfanes
Comparative Chemical Stability: -Sulfanes vs. -Sulfanes
Executive Summary
In modern medicinal chemistry, the oxidation state and coordination number of sulfur are critical determinants of a pharmacophore's developability. This guide compares the chemical and metabolic stability of
The Verdict:
Technical Deep Dive: The Fluorine Axis ( vs. )
The most striking contrast in stability exists between the hypervalent sulfur fluorides. The pentafluorosulfanyl group (
Mechanism of Stability: Steric Shielding vs. Lone Pair Exposure
-
-Sulfanes (
): The sulfur atom is hexacoordinate, forming a rigid octahedral geometry. The five fluorine atoms create a dense electron cloud that sterically shields the sulfur core from nucleophilic attack. Furthermore, the absence of a lone pair on sulfur prevents coordination by Lewis acids or oxidants. -
-Sulfanes (
): The sulfur atom is tetracoordinate with a "see-saw" geometry (trigonal bipyramidal electron geometry including the lone pair). The exposed lone pair and the open coordination face allow rapid nucleophilic attack (e.g., by water), leading to immediate hydrolysis.
Comparative Data: Hydrolytic & Thermal Stability
| Feature | ||
| Hydrolytic Stability | Inert. Unaffected by boiling concentrated mineral acids or alkalis. | Highly Labile. Hydrolyzes instantly upon contact with moisture to form |
| Thermal Stability | Stable up to 400–500°C . | Decomposes/Disproportionates at >100°C (often explosive). |
| S-F Bond Energy | High (~91 kcal/mol for first bond). | Lower (~78-81 kcal/mol), but kinetically accessible. |
| Metabolic Fate | Excreted largely unchanged; blocks metabolic soft spots. | N/A (degrades chemically before metabolic processing). |
Visualization: Hydrolysis Pathway
The following diagram illustrates the kinetic inertness of the
Figure 1: Comparative hydrolytic pathways. The
The Chiral/Oxide Axis: Sulfoximines ( ) vs. Sulfoxides ( )
In drug design, Sulfoximines (
Metabolic & Configurational Stability Profile
-
Chiral Stability:
-
Sulfoxides (
): Pyramidal sulfur.[2][3] While resolvable, they have a racemization barrier of ~36–40 kcal/mol. However, in biological systems, they are often subject to enzymatic racemization or redox cycling (reduction to sulfide, oxidation to sulfone). -
Sulfoximines (
): Tetrahedral sulfur. Chemically and configurationally stable.[4] They do not racemize under physiological conditions and resist redox cycling.
-
-
Metabolic Liability (CYP450):
-
Sulfoxides: A "soft spot." CYP450 enzymes readily oxidize them to sulfones or reductases convert them to sulfides, altering pharmacokinetics (PK) unpredictably.
-
Sulfoximines: High metabolic stability.[1] The additional nitrogen creates a distinct electrostatic profile that is less prone to CYP-mediated oxidation.
-
Data: Microsomal Stability Comparison
| Compound Class | Structure | Intrinsic Clearance ( | Half-Life ( |
| Sulfoxide ( | High (>50 | Short (<30 min) | |
| Sulfoximine ( | Low (<15 | Long (>130 min) | |
| Sulfone ( | Low | Long |
Note: Data represents typical ranges for matched molecular pairs in human liver microsomes (HLM).
Experimental Protocols
To validate these stability claims in your own drug discovery pipeline, use the following standardized protocols.
Protocol A: NMR-Based Hydrolytic Stability Profiling
Purpose: Quantify the kinetic inertness of sulfur-fluoride motifs under physiological and stress conditions.
-
Sample Preparation: Dissolve 10 mg of the test compound (e.g.,
analog) in 0.5 mL of . -
Control Scan: Acquire a baseline
NMR and NMR spectrum. -
Stress Induction:
-
Neutral: Add 0.1 mL
. -
Acidic: Add 0.1 mL
in . -
Basic: Add 0.1 mL
in .
-
-
Monitoring: Incubate at
. Acquire spectra at . -
Analysis: Integrate the characteristic
doublet (approx. +60 to +85 ppm) or peaks.-
Acceptance Criteria: >95% parent compound remaining after 24h indicates
-like stability. species will typically disappear within minutes ( ).
-
Protocol B: Metabolic Stability Assay (Microsomal)
Purpose: Compare the metabolic liability of Sulfoximine vs. Sulfoxide bioisosteres.
Figure 2: Workflow for comparative metabolic stability assessment.
-
Incubation: Incubate test compounds (1
M) with pooled human liver microsomes (0.5 mg/mL). -
Initiation: Start reaction with NADPH regeneration system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Quantification: Analyze supernatant via LC-MS/MS. Plot
vs. time.-
Calculation:
.
-
References
-
Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Kiang, T., & Zare, R. N. (1980).[5] Stepwise bond dissociation energies in sulfur hexafluoride. Journal of the American Chemical Society.[6] Retrieved from [Link]
-
Umemoto, T., et al. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability. Journal of the American Chemical Society.[6] Retrieved from [Link]
-
Gnamm, C., et al. (2020).[7] Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. PMC. Retrieved from [Link]
Safety Operating Guide
Proper Disposal Procedures: (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane
[1]
Executive Summary: Operational Directives
Immediate Action Required: This compound is a Halogenated Organic with high thermal stability and potential for Hydrogen Fluoride (HF) generation upon decomposition.
-
DO segregate into dedicated "Halogenated Solvent/Organic" waste streams.
-
DO use High-Density Polyethylene (HDPE) containers to prevent potential glass etching from trace HF impurities.
-
DO NOT mix with strong reducing agents (e.g., LiAlH₄) or non-halogenated waste (increases disposal costs and complexity).
-
DO NOT dispose of via sanitary sewer or standard trash.
Chemical Identity & Physical Properties
Understanding the physicochemical nature of (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane is the first step in safe disposal. The
| Property | Description | Operational Implication |
| Chemical Name | (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane | Official shipping/manifest name. |
| CAS Number | 1522408-96-3 | Use for waste profiling and inventory. |
| Molecular Formula | High Fluorine:Carbon ratio requires HF scrubbing. | |
| Structure | Phenyl ring with F at 2,4 positions + | |
| Stability | High (Thermal/Hydrolytic) | Resists standard hydrolysis; persists in environment if not incinerated. |
| Density | > 1.5 g/mL (Estimated) | Phases to bottom in aqueous mixtures (DNAPL). |
| Hazard Class | Irritant / Potential Toxic | Standard PPE (Nitrile gloves, safety glasses) required. |
Pre-Disposal Handling & Storage
Segregation Logic
The primary error in handling fluorinated aromatics is commingling them with non-halogenated solvents.
-
Why it matters: Incinerators must run at higher temperatures (>1100°C) and use caustic scrubbers for halogenated waste to neutralize acid gases (HF, HCl). Mixing this compound with non-halogenated waste forces the entire volume to be treated as high-hazard, significantly increasing environmental impact and cost.
Container Selection[1]
-
Primary Choice: HDPE (High-Density Polyethylene) .
-
Reasoning: While the pure compound is stable, degradation products or synthetic impurities may contain trace HF, which etches borosilicate glass. HDPE is resistant to fluorides.
-
-
Secondary Choice: Glass (Amber), provided the pH is neutral and no free HF is present.
Labeling
Labels must explicitly state:
"HAZARDOUS WASTE - HALOGENATED ORGANIC" "CONTAINS: (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane" "RISK: Releases HF upon Combustion"
Disposal Workflow
This self-validating workflow ensures compliance from the benchtop to final destruction.
Figure 1: Decision tree for the safe disposal of fluorinated sulfur compounds. Note the critical checkpoint for acidity/HF prior to consolidation.
Step-by-Step Protocol
-
Waste Characterization (The "Self-Check"):
-
Before disposal, test the waste stream pH. If acidic, neutralize with saturated Sodium Bicarbonate (
) to prevent container degradation or gas evolution.
-
-
Consolidation:
-
Pour into the designated Halogenated waste carboy.
-
Critical: Ensure the carboy is vented or has a pressure-relief cap if there is any risk of ongoing reaction, though the
moiety itself is non-reactive under ambient conditions.
-
-
Manifesting:
-
List the specific chemical name and CAS (1522408-96-3) on the waste profile. Generic listing as "Fluorinated Aromatics" is acceptable but less precise for emergency responders.
-
Professional Destruction Mechanism
As a researcher, you hand off the waste, but understanding the fate of the molecule validates the strict segregation rules.
The Incineration Process
Standard combustion is insufficient for
-
Primary Chamber: Waste is injected at temperatures exceeding 1100°C . This thermal shock fractures the aromatic ring and strips the fluorine atoms.
-
Reaction:
-
Scrubbing (The Critical Step): The exhaust gas, now rich in corrosive Hydrogen Fluoride (HF) and Sulfur Dioxide (
), passes through a caustic scrubber (typically NaOH or Lime).-
Result: The toxic HF is converted into benign Sodium Fluoride (NaF), which is captured in the wastewater treatment system.
-
Emergency Procedures (Spills)
In the event of a benchtop spill of (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane:
-
Evacuate & Ventilate: The compound is volatile enough that vapors may accumulate.
-
PPE Upgrade: Wear double nitrile gloves and a lab coat. If large quantities (>100mL) are spilled, use a half-mask respirator with organic vapor/acid gas cartridges.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).
-
Avoid: Standard paper towels if the material is mixed with other reactive chemicals.
-
-
Disposal: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Fluorinated Organics" and process as solid hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
